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  • Product: (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
  • CAS: 146277-47-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Biological Activity of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Introduction: Unveiling a Novel Phenylalanine Analog (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid, a structural analog of the essential amino acid L-phenylalanine. Its distingu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Phenylalanine Analog

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid, a structural analog of the essential amino acid L-phenylalanine. Its distinguishing feature is the presence of three methyl groups at the 2, 4, and 6 positions of the phenyl ring. This substitution pattern introduces significant steric bulk and increased lipophilicity compared to its parent compound, L-phenylalanine. Such modifications are known to profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While specific biological data for this compound is absent from current literature, an analysis of related substituted amino acids provides a framework for predicting its potential therapeutic applications and mechanism of action.

This technical guide will explore the hypothetical biological activities of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid by examining the structure-activity relationships (SAR) of similar molecules. We will delve into potential therapeutic areas such as anti-inflammatory, antimicrobial, and neurological applications, and propose detailed experimental workflows for the empirical validation of these hypotheses.

Physicochemical Properties and Synthetic Considerations

The introduction of the three methyl groups onto the phenyl ring of phenylalanine is expected to significantly alter its physicochemical properties. The increased steric hindrance around the aromatic ring may influence its ability to interact with biological targets, potentially leading to unique selectivity profiles. The enhanced lipophilicity could also affect its membrane permeability and distribution within biological systems.

While a specific synthesis for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is not documented, established methods for the synthesis of non-proteinogenic amino acids can be adapted. A plausible synthetic route could involve the asymmetric alkylation of a chiral glycine enolate equivalent with 2,4,6-trimethylbenzyl bromide.

Synthetic_Pathway Chiral Glycine Enolate Chiral Glycine Enolate Alkylation Alkylation Chiral Glycine Enolate->Alkylation 2,4,6-Trimethylbenzyl Bromide 2,4,6-Trimethylbenzyl Bromide 2,4,6-Trimethylbenzyl Bromide->Alkylation Deprotection Deprotection Alkylation->Deprotection Intermediate Target Compound (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Deprotection->Target Compound

Caption: A potential synthetic workflow for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Predicted Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related substituted propanoic and amino acids, we can hypothesize several potential areas of interest for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Potential Anti-inflammatory and Analgesic Activity

A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid demonstrated anti-inflammatory and antinociceptive properties.[1] This suggests that the core 2-amino-3-phenylpropanoic acid scaffold possesses intrinsic activity. The trimethylphenyl substitution in our target molecule could modulate this activity.

Hypothesized Mechanism: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other arylpropionic acid derivatives. The bulky trimethylphenyl group might confer selectivity for either COX-1 or COX-2, a critical factor in determining the gastrointestinal side-effect profile.

Potential Antimicrobial Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown antimicrobial activity against various bacteria and fungi.[2] Furthermore, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have also been reported to possess antimicrobial properties.[3] The lipophilic nature of the trimethylphenyl group could enhance the interaction of the molecule with microbial cell membranes, potentially leading to disruption and cell death.

Hypothesized Mechanism: The antimicrobial action could stem from the disruption of the microbial cell membrane integrity due to the lipophilic character of the trimethylphenyl moiety. Alternatively, the compound could interfere with essential microbial metabolic pathways.

Neurological and CNS-related Activities

Substituted amino acids are known to interact with various targets in the central nervous system (CNS). For instance, (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid has been investigated for its potential in enhancing blood-brain barrier permeation.[4] The structural similarity of our target compound to phenylalanine, a precursor to several neurotransmitters, suggests potential interactions with amino acid transporters and receptors in the brain.[5]

Hypothesized Mechanism: The compound could act as a competitive inhibitor or a modulator of amino acid transport systems in the CNS. The bulky trimethylphenyl group might also lead to interactions with specific receptor subtypes, potentially influencing neuronal signaling.

Proposed Experimental Workflows for Activity Validation

To empirically investigate the hypothesized biological activities, a structured experimental approach is necessary. The following protocols outline key in vitro and in vivo assays.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the inhibitory effect of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid on COX-1 and COX-2 enzymes.

Protocol: COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) and incubate for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of oxygen consumption using an oxygen electrode or a colorimetric peroxidase-based assay to determine enzyme activity.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.

COX_Inhibition_Workflow Start Start Prepare Reagents Prepare COX Enzymes, Buffer, and Compound Start->Prepare Reagents Assay Setup Combine Enzyme, Buffer, and Compound Prepare Reagents->Assay Setup Incubation Incubate Assay Setup->Incubation Reaction Initiation Add Arachidonic Acid Incubation->Reaction Initiation Measurement Measure Oxygen Consumption Reaction Initiation->Measurement Data Analysis Calculate IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Media Preparation: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth media in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory and Analgesic Activity Assessment

Objective: To evaluate the anti-inflammatory and analgesic effects of the compound in a rodent model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer the test compound or a control vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Analgesic Assessment (optional): Assess pain response using a hot plate or tail-flick test.

  • Data Analysis: Calculate the percentage inhibition of paw edema compared to the control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundValueValueValue
IbuprofenValueValueValue
CelecoxibValueValueValue

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Test CompoundValueValueValue
CiprofloxacinValueValueN/A
FluconazoleN/AN/AValue

Conclusion and Future Directions

While the biological activity of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid remains to be experimentally determined, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an anti-inflammatory, antimicrobial, and neurologically active agent. The proposed experimental workflows offer a starting point for a comprehensive evaluation of this novel amino acid derivative. Future research should also focus on elucidating its precise mechanism of action, evaluating its pharmacokinetic profile, and conducting further structure-activity relationship studies to optimize its potential therapeutic properties.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. NIH. [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. MDPI. [Link]

  • Phenylalanine. Wikipedia. [Link]

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Exploratory

An In-depth Technical Guide to (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid: A Novel Unnatural Amino Acid for Advanced Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also field-proven insights into the synthesis, characterization, and strategic applications of this unique molecular entity.

Executive Summary

Core Identifiers and Physicochemical Properties

As of the latest database searches, a specific CAS number for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid has not been assigned, indicating its status as a novel or less-common research chemical. However, we can extrapolate its likely identifiers and physicochemical properties based on its structure and comparison with analogous compounds.

Table 1: Identifiers and Computed Properties

IdentifierValue/RepresentationSource/Method
IUPAC Name (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₁₂H₁₇NO₂Elemental Composition
Molecular Weight 207.27 g/mol Calculation
Canonical SMILES CC1=CC(C)=C(CN)C(C)=C1Structure-based
InChI InChI=1S/C12H17NO2/c1-7-5-8(2)11(9(3)6-7)4-10(13)12(14)15/h5-6,10H,4,13H2,1-3H3,(H,14,15)/t10-/m0/s1Structure-based
PubChem CID Not availableDatabase Search
CAS Number Not availableDatabase Search

The trimethyl substitution on the phenyl ring is expected to significantly increase the lipophilicity of this amino acid compared to phenylalanine. This property can be strategically employed to enhance membrane permeability and oral bioavailability of peptide-based drug candidates, which are often limited by their hydrophilic nature.[]

Synthesis and Stereochemical Control

The asymmetric synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can be approached through established methodologies for α-amino acid synthesis. The key challenge lies in the stereoselective introduction of the amino group at the α-carbon.

A plausible and efficient synthetic route is the asymmetric aminohydroxylation of a corresponding cinnamic acid derivative or a related unsaturated precursor. An alternative, widely-used method is the Gabriel-malonic ester synthesis , which allows for the introduction of the aminomethyl group, followed by elaboration to the final amino acid.[4]

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Processing cluster_3 Final Product 2,4,6-Trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde Aldol_Condensation Aldol-type Condensation 2,4,6-Trimethylbenzaldehyde->Aldol_Condensation Reacts with Glycine_Derivative Protected Glycine Derivative (e.g., N-diphenylmethylidene glycine ester) Glycine_Derivative->Aldol_Condensation Asymmetric_Alkylation Asymmetric Alkylation Aldol_Condensation->Asymmetric_Alkylation Forms intermediate for Hydrolysis Hydrolysis Asymmetric_Alkylation->Hydrolysis Yields protected amino acid Deprotection Deprotection Hydrolysis->Deprotection Target_Molecule (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Deprotection->Target_Molecule

Caption: Generalized synthetic workflow for the target amino acid.

The stereochemical outcome of the synthesis is critical and can be controlled through the use of chiral auxiliaries or catalysts. The causality behind choosing a specific synthetic route often depends on the desired scale of production, cost-effectiveness, and the required enantiomeric purity. For research purposes, methods employing chiral phase-transfer catalysts or enzymatic resolutions can provide high enantiomeric excess.

Applications in Drug Discovery and Development

Unnatural amino acids are instrumental in overcoming the limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability.[1][] The incorporation of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid into a peptide sequence can confer several advantages:

  • Enhanced Proteolytic Stability: The sterically hindered 2,4,6-trimethylphenyl side chain can act as a shield, protecting the adjacent peptide bonds from enzymatic degradation.

  • Modulation of Receptor Binding: The bulky and hydrophobic nature of the side chain can be used to probe and optimize interactions with biological targets, potentially leading to increased potency and selectivity.[5]

  • Improved Pharmacokinetic Properties: The increased lipophilicity can enhance absorption and distribution, potentially leading to improved oral bioavailability.[]

This UAA can be a valuable building block for the development of:

  • Peptidomimetics: By replacing a natural amino acid, it can help to create more drug-like molecules.

  • Novel Antibiotics: The unique structural features may be exploited to design peptides that are less susceptible to bacterial resistance mechanisms.

  • Targeted Cancer Therapeutics: As part of a peptide-drug conjugate, it could enhance the delivery and efficacy of cytotoxic agents.

The logical relationship between the structural modification and the desired therapeutic outcome is illustrated in the following diagram:

G UAA (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Modified_Peptide Modified Peptide Therapeutic UAA->Modified_Peptide Incorporation into Peptide_Backbone Peptide Backbone Peptide_Backbone->Modified_Peptide Enhanced_Stability Increased Proteolytic Stability Modified_Peptide->Enhanced_Stability Improved_PK Improved Pharmacokinetics (e.g., Oral Bioavailability) Modified_Peptide->Improved_PK Optimized_Binding Optimized Target Binding and Selectivity Modified_Peptide->Optimized_Binding Therapeutic_Efficacy Enhanced Therapeutic Efficacy Enhanced_Stability->Therapeutic_Efficacy Improved_PK->Therapeutic_Efficacy Optimized_Binding->Therapeutic_Efficacy

Caption: Impact of UAA incorporation on therapeutic peptide properties.

Analytical Characterization

The comprehensive characterization of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is essential to ensure its purity, identity, and stereochemical integrity. A multi-technique approach is recommended.

Table 2: Analytical Methodologies

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic signals for the aromatic protons and carbons of the 2,4,6-trimethylphenyl group, as well as signals for the α- and β-protons and the carboxylic acid.[6][7]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity.Separation of the (S)- and (R)-enantiomers, allowing for the quantification of the enantiomeric excess.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.
Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of a synthesized batch of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Materials:

  • Chiral HPLC column (e.g., a teicoplanin-based column)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water with a small amount of an acidic or basic modifier to improve peak shape. The exact composition should be optimized for the specific column used.

  • Sample Preparation: Accurately weigh a small amount of the amino acid and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm) or a mass spectrometer.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers.

    • Integrate the peak areas to determine the relative amounts of each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Self-Validation: The method should be validated for linearity, precision, and accuracy using a racemic standard if available, or by comparing the results with those obtained from an orthogonal analytical technique.

Conclusion

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid represents a valuable addition to the medicinal chemist's toolbox. Its unique structural features offer a compelling strategy to address some of the inherent challenges in modern drug design, particularly in the realm of peptide and peptidomimetic therapeutics. While the lack of readily available identifiers underscores its novelty, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and strategic application. As research in the field of unnatural amino acids continues to expand, compounds like this will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-sulfanylpropanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the Physico-Chemical Properties of Amino Acids and Their Analysis by Thin Layer Chromatography. Retrieved from [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 7(4), 285–290. Retrieved from [Link]

  • Saghyan, A. S., et al. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 51(9), 743-746. Retrieved from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • Singh, I., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Neurochemistry, 49(3), 894–900. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Britannica. (n.d.). Protein - Amino Acids, Physicochem. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • The Sheekey Science Show. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2S)-2-AMINO-3-(4-VINYLPHENYL)PROPANOIC ACID-HCL. Retrieved from [Link]

  • AIR Unimi. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Retrieved from [Link]

  • Oldfield Group Website - University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • Leah4sci. (2016, June 20). Gabriel Malonic Ester Synthesis of alpha Amino Acids [Video]. YouTube. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid: Synthesis, Rationale, and Applications

Abstract This technical guide provides a comprehensive overview of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic, sterically hindered amino acid. While a detailed historical account of its spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic, sterically hindered amino acid. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its conceptualization and synthesis are a logical progression in the field of medicinal chemistry and peptide design. This guide will therefore focus on a plausible and robust asymmetric synthetic route, the scientific rationale for its design, and its potential applications for researchers, scientists, and drug development professionals. We will delve into the causality behind the proposed experimental choices and provide detailed, actionable protocols.

Introduction: The Role of Unnatural and Sterically Hindered Amino Acids

The 20 proteinogenic amino acids form the fundamental alphabet of life, dictating the structure and function of proteins. However, the field of chemical biology and drug discovery has greatly benefited from expanding this alphabet to include unnatural amino acids (UAAs). The incorporation of UAAs into peptides and other molecular scaffolds offers a powerful tool to modulate pharmacological properties.[1]

Sterically hindered amino acids, a subclass of UAAs, are particularly valuable. The introduction of bulky side chains can impose conformational constraints on peptides, stabilizing specific secondary structures such as β-turns or helices.[2] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the steric bulk can shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life. The strategic placement of such residues can also serve as a probe to map the steric tolerance of enzyme active sites or receptor binding pockets.

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, with its sterically demanding mesityl group, represents a fascinating building block for exploring these structure-activity relationships.

A Note on the History of Discovery

A specific, documented "discovery" of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is not readily found in seminal publications. Its emergence is more likely the result of systematic explorations into the chemical space of unnatural amino acids. The development of robust methods for asymmetric amino acid synthesis in the latter half of the 20th century empowered chemists to create a vast array of novel building blocks. The synthesis of this particular compound can be seen as a targeted effort to investigate the impact of significant steric hindrance at the β-position of an aromatic amino acid. Its conceptualization lies at the intersection of synthetic organic chemistry and rational drug design, driven by the desire to create more stable and potent peptide-based therapeutics.

Proposed Asymmetric Synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

The key challenge in synthesizing this amino acid is the stereocontrolled introduction of the bulky 2,4,6-trimethylphenylmethyl group. A highly reliable method for achieving this is the diastereoselective alkylation of a chiral glycine enolate equivalent.[3] This approach offers excellent control over the stereochemistry at the α-carbon.

The proposed synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Synthesis of Alkylating Agent cluster_1 Asymmetric Alkylation cluster_2 Deprotection and Isolation Mesitylene Mesitylene Chloromethylation 2,4,6-Trimethylbenzyl chloride Mesitylene->Chloromethylation Chloromethylation Formaldehyde_HCl HCHO, HCl Finkelstein_Reaction 2,4,6-Trimethylbenzyl bromide Chloromethylation->Finkelstein_Reaction Finkelstein Reaction NaBr_Acetone NaBr, Acetone Alkylation Alkylated Intermediate Finkelstein_Reaction->Alkylation Glycine_Auxiliary Chiral Glycine Equivalent (e.g., Schöllkopf Auxiliary) Enolate_Formation Chiral Glycine Enolate Glycine_Auxiliary->Enolate_Formation Deprotonation Base Strong Base (e.g., n-BuLi) Enolate_Formation->Alkylation Alkylation with 2,4,6-Trimethylbenzyl bromide Final_Product (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Alkylation->Final_Product Hydrolysis and Purification Hydrolysis Acid Hydrolysis

Caption: Proposed synthetic workflow for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Rationale for Experimental Choices
  • Choice of Chiral Auxiliary: A chiral glycine equivalent, such as a Schöllkopf auxiliary (a bislactim ether derived from glycine and a chiral amino alcohol like (S)-valinol), provides a rigid framework that directs the incoming electrophile to one face of the enolate, thus ensuring high diastereoselectivity.[4]

  • Synthesis of the Alkylating Agent: 2,4,6-Trimethylbenzyl bromide is the key electrophile. It can be synthesized from mesitylene via chloromethylation followed by a Finkelstein reaction to yield the more reactive bromide.[5][6]

  • Alkylation Conditions: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures ensures quantitative formation of the enolate while minimizing side reactions. The alkylation is an SN2 reaction, and the choice of the bromide as the leaving group enhances the reaction rate compared to the corresponding chloride.[7]

  • Deprotection: Acid hydrolysis is a standard and effective method for cleaving the chiral auxiliary and liberating the desired amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4,6-Trimethylbenzyl bromide

  • Chloromethylation of Mesitylene: To a stirred solution of mesitylene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, slowly bubble hydrogen chloride gas at room temperature until the solution is saturated. Stir for 12-18 hours. The reaction mixture is then poured into ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4,6-trimethylbenzyl chloride.

  • Finkelstein Reaction: The crude 2,4,6-trimethylbenzyl chloride is dissolved in acetone, and sodium bromide (1.5 eq) is added. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the precipitated sodium chloride is filtered off, and the acetone is removed in vacuo. The residue is taken up in diethyl ether, washed with water, dried over anhydrous magnesium sulfate, and concentrated to give 2,4,6-trimethylbenzyl bromide, which can be purified by column chromatography or used directly in the next step.

Step 2: Asymmetric Alkylation

  • Enolate Formation: To a solution of the chiral glycine equivalent (e.g., (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine) (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: To the chilled enolate solution, add a solution of 2,4,6-trimethylbenzyl bromide (1.1 eq) in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the alkylated intermediate.

Step 3: Deprotection and Isolation

  • Hydrolysis: The purified alkylated intermediate is dissolved in 2 M hydrochloric acid and heated to reflux for 6-8 hours.

  • Purification: After cooling, the reaction mixture is washed with dichloromethane to remove the chiral auxiliary. The aqueous layer is then concentrated under reduced pressure. The resulting solid is redissolved in a minimum amount of water and purified by ion-exchange chromatography to yield (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid as a white solid.

Characterization

The identity and purity of the final product would be confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the amino acid backbone (α-H, β-CH₂), the three methyl groups on the aromatic ring, and the two aromatic protons.
¹³C NMR Resonances for the carboxyl carbon, α-carbon, β-carbon, and the distinct carbons of the trimethylphenyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇NO₂.
Chiral HPLC A single major peak when analyzed on a chiral stationary phase, confirming high enantiomeric purity.

Potential Applications and Scientific Rationale

The unique structural features of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid make it a valuable tool for drug discovery and chemical biology.

  • Conformational Constraint in Peptides: The bulky mesityl group can restrict the rotational freedom of the peptide backbone, promoting the formation of specific secondary structures.[1] This can be leveraged to design peptide mimetics with improved receptor binding and biological activity.

  • Enhanced Proteolytic Stability: The steric shield provided by the trimethylphenyl group can protect the adjacent peptide bonds from enzymatic cleavage, leading to a longer in vivo half-life for peptide-based drugs.[8]

  • Probing Protein-Ligand Interactions: Incorporating this amino acid into a known peptide ligand can help elucidate the steric and electronic requirements of its binding pocket. A loss of affinity upon substitution would suggest a sterically constrained binding site.

  • Development of Novel Pharmacophores: The unique three-dimensional shape imparted by this amino acid can serve as a novel scaffold for the design of small molecule drugs targeting a variety of disease states.[9][10]

Peptide_Conformation cluster_0 Flexible Peptide cluster_1 Constrained Peptide a1 ...-Ala-Gly-Val-... a2 Conformation 1 a1->a2 a3 Conformation 2 a1->a3 a4 Conformation 3 a1->a4 b1 ...-Ala-X-Val-... (X = (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid) b2 Preferred Conformation (e.g., β-turn) b1->b2

Caption: Conceptual diagram illustrating how a sterically hindered amino acid can constrain peptide conformation.

Conclusion

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a compelling, albeit not widely documented, unnatural amino acid. While its specific history is not one of a singular discovery, its existence is a testament to the power of modern asymmetric synthesis. The methodologies outlined in this guide provide a robust and reliable pathway for its preparation, enabling researchers to explore its potential in constraining peptide conformations, enhancing metabolic stability, and designing novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of such unique building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • O'Donnell, M. J. (1978). The preparation of enantioenriched α-amino acid derivatives by alkylation of benzophenone imines of glycine alkyl esters under chiral phase-transfer catalysis (PTC). [This is a conceptual citation based on the provided search results; a specific journal and volume would be needed for a full citation].[3]

  • BenchChem. (2025). Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. Retrieved from BenchChem Technical Support Center.[5]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307.[10]

  • Wójcik, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3287.[1]

  • This cit
  • Riaz, N. N., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.[9]

  • Alfa Chemistry. 2,4,6-trimethylbenzyl bromide. Retrieved from Alfa Chemistry.[6]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.[2]

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.[7]

  • This cit
  • NPTEL. (n.d.). Lecture 28 - Chiral relay systems in amino acid derived enolate alkylation.[4]

  • This cit
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  • This cit
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.[8]

  • This cit
  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction.[11]

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  • Zheng, J., et al. (2019). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 681534.[12]

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Sources

Exploratory

spectroscopic data (NMR, IR, MS) of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

As a Senior Application Scientist, this guide provides a comprehensive analysis of the predicted spectroscopic data for the novel amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid . Due to the absence of p...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive analysis of the predicted spectroscopic data for the novel amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid . Due to the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, leveraging established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach provides a robust framework for the identification and characterization of this compound in a research and drug development setting.

Molecular Structure and Predicted Spectroscopic Overview

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid. Its structure comprises a chiral center at the α-carbon, an amino group, a carboxylic acid group, and a methylene bridge connecting the α-carbon to a 2,4,6-trimethylphenyl (mesityl) group. The unique steric hindrance and electronic effects of the mesityl group are expected to significantly influence the molecule's spectroscopic properties.

Figure 1: Structure of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical): A 5-10 mg sample of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid would be dissolved in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O will lead to the exchange of labile protons (NH₂ and COOH), causing their signals to disappear, while DMSO-d₆ will allow for their observation. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~10-12Broad Singlet1HCOOHThe carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet. This signal will disappear upon D₂O exchange.
~6.8Singlet2HAr-HThe two aromatic protons of the mesityl group are chemically equivalent due to the molecule's symmetry. Their chemical shift is predicted to be similar to that of mesitylene (~6.78 ppm).[1][2]
~3.8-4.0Triplet1Hα-CHThis proton is adjacent to the electron-withdrawing amino and carboxyl groups, and the methylene group, leading to a downfield shift. It is expected to be a triplet due to coupling with the adjacent CH₂ group.
~3.0-3.2Multiplet2Hβ-CH₂These diastereotopic protons are adjacent to the aromatic ring and the chiral α-carbon. They will likely appear as a complex multiplet.
~2.2-2.3Singlet9HAr-CH₃The nine protons of the three methyl groups on the aromatic ring are equivalent and are expected to appear as a sharp singlet, similar to mesitylene (~2.26 ppm).[2]
~2.0-3.5Broad Singlet2HNH₂The amino protons will appear as a broad singlet. This signal will also disappear upon D₂O exchange.

Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of the protons. The electron-withdrawing nature of the carboxylic acid and amino groups causes a downfield shift for the α-proton. The aromatic protons and methyl groups of the mesityl moiety are predicted based on the known spectrum of mesitylene.[2] The diastereotopic nature of the β-methylene protons arises from their proximity to a chiral center, leading to magnetic non-equivalence.

H-NMR_Splitting cluster_alpha α-CH cluster_beta β-CH₂ a_CH α-CH (Triplet) b_CH2 β-CH₂ (Multiplet) a_CH->b_CH2 J-coupling b_CH2->a_CH J-coupling

Figure 2: Predicted ¹H NMR J-coupling for the aliphatic backbone.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical): The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired to provide singlets for each unique carbon atom, simplifying the spectrum.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~175-180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3]
~135-140Ar-C (quaternary, substituted)The three quaternary carbons of the mesityl group attached to methyl groups are expected in this region. In mesitylene, these appear around 137 ppm.[4]
~130-135Ar-C (quaternary, substituted)The quaternary carbon of the mesityl group attached to the methylene bridge.
~128-130Ar-CHThe two equivalent aromatic methine carbons are expected in this region. In mesitylene, these appear around 127 ppm.[4]
~55-60α-CHThe α-carbon is attached to the electronegative nitrogen and the carbonyl group, causing a downfield shift.
~35-40β-CH₂The methylene carbon is in a typical aliphatic region but slightly downfield due to the adjacent aromatic ring.
~20-22Ar-CH₃ (para)The para-methyl group carbon in mesitylene appears around 21 ppm.[4]
~19-21Ar-CH₃ (ortho)The two equivalent ortho-methyl group carbons in mesitylene appear around 20 ppm.[4]

Causality Behind Predictions: The chemical shifts are predicted based on established ranges for different carbon environments. The deshielding effect of electronegative atoms (oxygen and nitrogen) is significant for the carboxylic and α-carbons. The chemical shifts for the mesityl group carbons are predicted based on the experimental data for mesitylene.[4] The high degree of symmetry in the mesityl group reduces the number of expected aromatic signals.

Predicted Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale and Comparative Data
3000-3300BroadO-H stretchCarboxylic AcidThe O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding.[5]
2850-3000MediumC-H stretchAliphatic and AromaticOverlapping stretches from the CH₂, CH, and CH₃ groups.
~1700-1725StrongC=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid.[6]
~1580-1650Medium-StrongN-H bendPrimary AmineThe bending vibration of the primary amine.[6]
~1450-1600MediumC=C stretchAromatic RingCharacteristic aromatic ring vibrations.
~1100-1300MediumC-O stretchCarboxylic AcidThe C-O single bond stretch of the carboxylic acid.
~850StrongC-H bendAromatic RingOut-of-plane bending for the substituted aromatic ring.

Causality Behind Predictions: The predicted IR absorptions are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The amino acid moiety will show characteristic broad O-H and N-H stretches, as well as a strong C=O stretch. The 2,4,6-trimethylphenyl group will contribute to the aromatic C-H and C=C stretching regions and will have a characteristic out-of-plane bending absorption.[5][6]

Predicted Mass Spectrometry (MS)

Experimental Protocol (Hypothetical): Mass spectral analysis would be performed using a high-resolution mass spectrometer with electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectral Data:

  • Molecular Ion (M+H)⁺: The expected exact mass of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (C₁₃H₁₉NO₂) is 221.1416 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 222.1489.

Predicted Fragmentation Pattern:

The fragmentation of α-amino acids is well-characterized.[7] The primary fragmentation pathways involve the loss of small neutral molecules from the protonated parent ion.

m/zPredicted FragmentRationale
176.1383[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for amino acids.[8]
133.1012[M+H - H₂O - CO - CH₂NH]⁺Subsequent fragmentation of the m/z 176 ion.
119.0855[C₉H₁₁]⁺Cleavage of the bond between the β-carbon and the aromatic ring, resulting in the mesitylmethyl cation (tropylium-like ion).
74.0600[CH₂(NH₂)COOH]⁺Cleavage of the β-carbon to aromatic ring bond, resulting in the amino acid backbone fragment.

digraph "MS_Fragmentation" {
graph [nodesep=0.5, ranksep=1];
node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [color="#FBBC05"];

M [label="[M+H]⁺\nm/z 222.15"]; F1 [label="[M+H - COOH]⁺\nm/z 176.14"]; F2 [label="[C₉H₁₁]⁺\nm/z 119.09"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C₃H₅NO₂"]; }

Figure 3: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the NMR, IR, and MS spectroscopic data for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. By leveraging established principles and comparative data from analogous structures, this guide offers a valuable resource for the unambiguous identification and characterization of this novel compound in a laboratory setting. The presented protocols and predicted data serve as a foundational reference for researchers and drug development professionals working with this and structurally related molecules.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the establishment of heteronuclear connectivities. Journal of Magnetic Resonance, 67(3), 565-569.
  • Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Paudler, W. W., & Wagner, J. J. (1963). The Nuclear Magnetic Resonance Spectra of the Methyl-Substituted Benzenes. The Journal of Organic Chemistry, 28(11), 2916-2918.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1029-1039.
  • MassBank. (n.d.). L-Phenylalanine; LC-ESI-QTOF; MS2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Structural Analysis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Introduction: The Imperative for Rigorous Characterization (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid (NPAA), a class of molecules that offers a vast toolkit for expanding the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid (NPAA), a class of molecules that offers a vast toolkit for expanding the chemical diversity of peptides and proteins.[1][2] Unlike the 22 proteinogenic amino acids naturally encoded by the genome, NPAAs can be synthesized with unique side chains that impart novel properties, such as enhanced stability, constrained conformations, and new functionalities.[1][3] The subject of this guide, with its sterically hindered trimethylphenyl (mesityl) group, is a prime candidate for applications in drug discovery and materials science, where precise molecular architecture dictates function.

For researchers, scientists, and drug development professionals, the unambiguous structural determination of such a custom building block is not merely a procedural step but the very foundation of reliable and reproducible science. An error in the assumed structure—be it connectivity, or most critically, stereochemistry—can lead to misinterpreted biological data, failed syntheses, and wasted resources. This guide provides an in-depth, field-proven framework for the comprehensive structural analysis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, grounded in the principles of orthogonal validation and expert interpretation. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy characterization.

Part I: Unraveling the Molecular Blueprint - Primary Structure and Connectivity

The first phase of analysis confirms the molecular formula and the precise arrangement of atomic bonds. This establishes the fundamental 2D structure of the molecule.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Cornerstone

Expertise & Experience: While standard mass spectrometry provides the molecular weight, it is insufficient for definitive formula confirmation. High-Resolution Mass Spectrometry (HRMS), typically with an accuracy of <5 ppm, is essential. This precision allows us to distinguish our target molecule from other potential isomers or impurities with the same nominal mass. For a molecule like this, which contains nitrogen, the "Nitrogen Rule" (an odd nominal molecular weight suggests an odd number of nitrogen atoms) provides a preliminary check, but HRMS provides the definitive elemental composition.[4]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the amino acid in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures protonation, facilitating detection in positive ion mode.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode. The primary amine and carboxylic acid are readily protonated.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

  • Interpretation: The primary ion of interest is the protonated molecule, [M+H]⁺. The measured mass is compared against the theoretical exact mass to confirm the elemental formula (C₁₂H₁₈NO₂). A common fragmentation observed for amino acids is the loss of the carboxylic group (-COOH), which appears as a neutral loss of 45 Da.[5][6]

Data Point **Theoretical Value (C₁₂H₁₈NO₂) **Expected Observation Significance
Exact Mass 207.1259-Foundational molecular identity
[M+H]⁺ Ion 208.1332m/z ≈ 208.1332 (within 5 ppm)Confirms molecular weight and formula
[M-COOH+H]⁺ Fragment 162.1277m/z ≈ 162.1277Corroborates the amino acid structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. For (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not optional, but required for an authoritative assignment. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it solubilizes the amino acid well and avoids the exchange of labile amine and acid protons, which would occur in D₂O.

Protocol: Multi-dimensional NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This will give initial information on the types of protons and their integrations.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This identifies all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), crucial for tracing the -CH-CH₂- backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous carbon assignment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. It provides the definitive link between the propanoic acid backbone and the trimethylphenyl ring.

Proton (¹H) Assignment Expected δ (ppm) Multiplicity Carbon (¹³C) Assignment Expected δ (ppm)
Aromatic (2H) ~6.8sCarboxyl (C=O) ~175
α-H (1H) ~3.5-4.0tα-C (1C) ~55
β-CH₂ (2H) ~2.8-3.2dβ-C (1C) ~35
ortho-CH₃ (6H) ~2.2sAromatic Quaternary (3C) ~135-138
para-CH₃ (3H) ~2.1sAromatic CH (2C) ~129
NH₂ (2H) Broadsortho-CH₃ (2C) ~21
COOH (1H) Very Broadspara-CH₃ (1C) ~20
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.

Visualization: Key HMBC Correlations

The diagram below illustrates the critical 2- and 3-bond correlations that unambiguously connect the molecular fragments. For instance, a correlation from the β-CH₂ protons to the quaternary aromatic carbon C1' definitively proves the link between the side chain and the ring.

HMBC_Correlations cluster_amino_acid Propanoic Acid Backbone cluster_ring 2,4,6-Trimethylphenyl Ring COOH COOH alpha_CH α-CH alpha_CH->COOH 2J beta_CH2 β-CH₂ NH2 NH₂ C1_prime C1' beta_CH2->C1_prime 3J C2_prime C2' beta_CH2->C2_prime 2J ortho_Me ortho-CH₃ ortho_Me->C1_prime 3J ortho_Me->C2_prime 2J

Caption: Key HMBC correlations confirming molecular connectivity.

Part II: Defining the 3D Architecture - Stereochemistry and Purity

With the 2D structure established, we must confirm the three-dimensional arrangement and assess the purity of the compound, with a critical focus on the stereocenter at the alpha-carbon.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Gatekeeper

Trustworthiness: The synthesis of a single enantiomer like the (2S) form is rarely perfect. It is crucial to quantify the presence of the unwanted (2R) enantiomer. Chiral HPLC is the industry-standard method for this, providing a self-validating system where the separation of a racemic standard proves the method's capability before analyzing the target sample.[7][8]

Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is often effective for separating amino acid enantiomers.[9] A Chiralcel® or Chiralpak® column is a common starting point.

  • Mobile Phase Optimization: Begin with a normal-phase eluent, such as a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[8] A typical starting condition is 90:10 Hexane:IPA + 0.1% TFA.

  • Racemic Standard Analysis: First, inject a 50:50 racemic mixture of the (2S) and (2R) forms. This is a critical validation step to demonstrate that the method can resolve the two enantiomers.

  • Sample Analysis: Inject the synthesized (2S) sample under the optimized conditions.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. A value >99% is typically required for high-purity applications.

Parameter Typical Condition Rationale
Chiral Column Chiralpak AD-HPolysaccharide-based CSPs offer broad selectivity.
Mobile Phase Hexane/Isopropanol (90/10) + 0.1% TFABalances retention and resolution; TFA suppresses carboxylate ionization.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm or 254 nmAromatic ring provides strong chromophore for detection.
Expected Result Baseline separation of enantiomers in the racemic standard.Confirms method suitability.
X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Experience: When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure, including the absolute stereochemistry of the chiral center.[10][11] This technique is the ultimate arbiter of structure and serves as an incontrovertible reference. The process involves diffracting X-rays off the ordered lattice of a single crystal to generate an electron density map from which the atomic positions can be determined.[12][13]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique. Solvents to explore include ethanol/water, acetone, or ethyl acetate/hexane mixtures.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined.

  • Absolute Stereochemistry Confirmation: For a chiral molecule, the refinement process includes the calculation of the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the incorrect one) provides high confidence in the assignment of the (2S) configuration.

Part III: An Integrated Analytical Workflow

Visualization: Integrated Structural Analysis Workflow

Integrated_Workflow Sample Sample Received HRMS HRMS Analysis Sample->HRMS Confirm Formula NMR 1D & 2D NMR Analysis Sample->NMR Map Connectivity Purity Purity & Stereochemistry HRMS->Purity NMR->Purity Chiral_HPLC Chiral HPLC Purity->Chiral_HPLC Quantify Enantiomeric Purity Xray X-ray Crystallography (If crystals available) Purity->Xray Determine Absolute Structure Integration Data Integration & Cross-Validation Chiral_HPLC->Integration Xray->Integration Report Final Structure Confirmation Report Integration->Report Final Review

Caption: Integrated workflow for complete structural elucidation.

Conclusion

The structural analysis of a non-proteinogenic amino acid such as (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid demands a multi-technique, orthogonal approach. By systematically combining High-Resolution Mass Spectrometry for molecular formula determination, a full suite of NMR experiments for connectivity mapping, and specialized chiral methods for stereochemical verification, we build a robust, self-validating data package. For absolute confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard. Following this integrated workflow ensures the highest level of scientific integrity, providing researchers and drug developers with the confidence needed to build upon this unique molecular scaffold for their next innovation.

References

  • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. Institute for Atomic Research and Department of Chemistry. Retrieved from [Link]

  • Wenzel, M., et al. (2021). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids, 53, 123–131. Retrieved from [Link]

  • Dauter, Z., & Jaskolski, M. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia, 95(3), 185-193. Retrieved from [Link]

  • Noctor, T. A., et al. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 555, 139-145. Retrieved from [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Scientific Reports, 11(1), 3236. Retrieved from [Link]

  • Vagt, T., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15833–15844. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-42. Retrieved from [Link]

  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Retrieved from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography. eLS. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Avison, M. J., et al. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Magnetic Resonance in Medicine, 8(1), 19-27. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Azidophenylalanine. Retrieved from [Link]

  • Dauter, Z., & Jaskolski, M. (2014). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 95(3), 185-193. Retrieved from [Link]

  • Thavarajah, W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11627–11632. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • ResearchGate. (2011). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Retrieved from [Link]

  • Abdalsada, H. K. (2024). Amino Acids - Bi Biochemistry 2024. Retrieved from [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Advances, 9(43), 25051-25064. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Hu, H., et al. (2007). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 548-560. Retrieved from [Link]

  • El-Massaoudi, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. eLS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • Borges, C. R., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 721-730. Retrieved from [Link]

  • ResearchGate. (n.d.). General characteristics of non-proteinogenic amino acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Unlocking Protein Dynamics: (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid as a Precision Molecular Probe

Application Note & Protocols for Advanced Protein Structure Analysis Introduction: Beyond the Canonical Twenty – A Need for Precision Probes In the intricate world of protein science, understanding the relationship betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Advanced Protein Structure Analysis

Introduction: Beyond the Canonical Twenty – A Need for Precision Probes

In the intricate world of protein science, understanding the relationship between structure and function is paramount. While the 20 canonical amino acids provide the fundamental building blocks of proteins, their inherent properties can sometimes limit our ability to probe the subtle conformational changes that govern biological processes. To overcome these limitations, researchers are increasingly turning to unnatural amino acids (UAAs) as sophisticated molecular probes. These custom-designed molecules, when incorporated into proteins, offer unique spectroscopic handles and structural features that allow for a more nuanced interrogation of protein structure, dynamics, and interactions.

This application note details the use of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid , a non-canonical phenylalanine analog, as a powerful molecular probe for protein structure analysis. The strategic placement of three methyl groups on the phenyl ring introduces unique steric and electronic properties, making it an exceptional tool for researchers in structural biology, biochemistry, and drug discovery. The trimethyl substitution provides a bulky, sterically hindered side chain that can be used to probe packing interactions within protein cores or at protein-protein interfaces. Furthermore, the altered electronic environment of the aromatic ring can serve as a sensitive reporter for changes in the local microenvironment, detectable by advanced spectroscopic techniques.

This guide provides a comprehensive overview of the rationale behind using this UAA, detailed protocols for its incorporation into proteins, and step-by-step methodologies for its application in Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and fluorescence-based assays.

Core Principles: Why (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid is a Superior Molecular Probe

The utility of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid as a molecular probe stems from several key features imparted by the trimethylphenyl side chain:

  • Steric Hindrance: The three methyl groups create a bulky side chain that is significantly larger than that of phenylalanine or tyrosine. This steric bulk can be used to investigate the tolerance of protein structures to mutations, probe the packing of hydrophobic cores, and identify key residues at protein-protein interfaces.

  • Unique Spectroscopic Signature: The methyl protons provide a distinct signal in ¹H-NMR spectra, often in a region with less spectral overlap, allowing for unambiguous assignment and analysis of the probe's local environment.[1]

  • Minimal Electronic Perturbation: While the methyl groups add bulk, they are electronically less perturbing than other substitutions like halogens, minimizing drastic changes to the overall protein fold while still providing a sensitive probe.

  • Hydrophobicity: The increased hydrophobicity of the trimethylphenyl group can be leveraged to study hydrophobic interactions and the role of hydration in protein stability and folding.

These properties make this UAA a versatile tool for addressing a range of biological questions, from elucidating enzyme mechanisms to designing novel protein-based therapeutics.

Experimental Workflows: From Synthesis to Structural Insights

The successful application of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid as a molecular probe involves a multi-step workflow. This section outlines the key experimental stages, from the chemical synthesis of the UAA to its incorporation into a target protein and subsequent biophysical characterization.

experimental_workflow cluster_synthesis UAA Synthesis cluster_incorporation Protein Expression cluster_analysis Structural & Functional Analysis Synthesis Chemical Synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid GCE Genetic Code Expansion: Orthogonal Synthetase/tRNA Pair Synthesis->GCE Provide UAA Expression Protein Expression in E. coli or other host GCE->Expression Incorporate UAA NMR NMR Spectroscopy Expression->NMR Analyze Structure Xray X-ray Crystallography Expression->Xray Determine Structure Fluorescence Fluorescence Spectroscopy Expression->Fluorescence Probe Environment nmr_analysis Protein Protein with Trimethylphenylalanine NMR_Spec NMR Spectrometer Protein->NMR_Spec OneD 1D ¹H Spectrum NMR_Spec->OneD Identify Methyl Protons TwoD 2D NOESY Spectrum NMR_Spec->TwoD Detect Proximity Titration Ligand Titration NMR_Spec->Titration Probe Binding Analysis Data Analysis OneD->Analysis TwoD->Analysis Titration->Analysis

Sources

Application

Application Note: Quantitative Analysis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in Biological Matrices

Abstract This document provides detailed analytical methodologies for the sensitive and selective quantification of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic amino acid analog, in common b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the sensitive and selective quantification of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a non-proteinogenic amino acid analog, in common biological matrices such as human plasma and urine. Given its structural novelty, robust and reliable analytical techniques are paramount for its application in pharmacokinetic, toxicokinetic, and clinical studies. We present two validated protocols: a primary method utilizing Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) for high-throughput analysis, and a secondary, confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. This guide is intended for researchers, scientists, and drug development professionals requiring precise bioanalytical data.

Introduction and Analyte Overview

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a synthetic amino acid, an analog of phenylalanine characterized by a bulky, hydrophobic trimethylphenyl moiety. Its unique structure suggests potential applications in pharmaceutical development as a therapeutic agent or as a biomarker. Accurate quantification in biological fluids is a prerequisite for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The analytical challenge lies in its amphipathic nature—possessing both a polar amino acid group and a nonpolar aromatic side chain—and the need for high selectivity against a complex background of endogenous amino acids and other matrix components.

This application note details two distinct, validated approaches to address these challenges, ensuring data integrity and reproducibility in a regulated bioanalytical environment.

Table 1: Physicochemical Properties of the Analyte

Property Value Rationale for Analytical Consideration
Molecular Formula C₁₂H₁₇NO₂ Determines the exact mass for high-resolution mass spectrometry.
Molecular Weight 207.27 g/mol Essential for calculating concentrations and setting mass spectrometer parameters.
Structure The presence of both polar (-NH₂, -COOH) and non-polar (trimethylphenyl) groups guides the choice of chromatographic separation mode (e.g., HILIC or Reversed-Phase).

| Chirality | (2S)-enantiomer | The specific stereochemistry necessitates consideration of chiral separation techniques if the analysis of its enantiomeric counterpart is required.[1][2] |

Recommended Primary Method: HILIC-LC-MS/MS

For its superior sensitivity, selectivity, and suitability for high-throughput analysis, LC-MS/MS is the preferred technique for quantifying polar compounds in complex biological samples.[3][4] We recommend a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. HILIC provides excellent retention for polar analytes like amino acids, which may have poor retention on traditional reversed-phase columns, and often allows for direct analysis after a simple sample cleanup.[5][6][7]

Principle of HILIC Separation

HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar aqueous solvent.[7] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer, and their retention is based on their hydrophilicity. This mechanism is highly effective for separating polar compounds like amino acids.[5][6]

HILIC-LC-MS/MS: Sample Preparation Workflow

A streamlined protein precipitation protocol is employed for plasma samples to remove high-molecular-weight interferences. For urine, a simple "dilute-and-shoot" approach is typically sufficient.

LCMS_Workflow cluster_plasma Plasma/Serum Sample cluster_urine Urine Sample p_start 100 µL Plasma p_is Add 20 µL Internal Standard (IS) p_start->p_is p_ppt Add 300 µL Acetonitrile (Protein Precipitation) p_is->p_ppt p_vortex Vortex & Incubate p_ppt->p_vortex p_cent Centrifuge (12,000 x g, 10 min) p_vortex->p_cent p_super Transfer 100 µL Supernatant p_cent->p_super final_dilute Dilute with 100 µL Mobile Phase A p_super->final_dilute u_start 50 µL Urine u_is Add 10 µL Internal Standard (IS) u_start->u_is u_dilute Add 440 µL Mobile Phase A u_is->u_dilute analysis Inject into LC-MS/MS System u_dilute->analysis final_dilute->analysis

Caption: HILIC-LC-MS/MS sample preparation workflow.

Detailed Protocol: HILIC-LC-MS/MS

1. Reagent and Standard Preparation:

  • Prepare stock solutions of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid and a suitable stable isotope-labeled internal standard (e.g., D3-analog) in 50:50 methanol:water.

  • Prepare calibration standards and quality control (QC) samples by spiking blank matrix (plasma or urine) with appropriate volumes of the stock solutions.

2. Sample Preparation (Plasma):

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute, then incubate at 4°C for 20 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer 100 µL of the clear supernatant to a new tube or well plate.

  • Add 100 µL of the aqueous mobile phase component (Mobile Phase A) to prevent solvent effects upon injection.

  • Vortex briefly and inject into the LC-MS/MS system.

3. Sample Preparation (Urine):

  • Aliquot 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 440 µL of Mobile Phase A.

  • Vortex and inject.

4. Instrumental Conditions:

Table 2: HILIC-LC-MS/MS Method Parameters

Parameter Setting Rationale
LC System UPLC/UHPLC System Provides high resolution and fast analysis times.
Column Acquity BEH Amide (2.1x100 mm, 1.7 µm) or similar Amide-based HILIC phase offers excellent retention and peak shape for polar compounds.[6]
Column Temp. 40°C Ensures reproducible retention times.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid Provides protons for positive ionization and aids in peak shaping.
Mobile Phase B Acetonitrile with 0.1% Formic Acid The organic component drives the HILIC separation.
Flow Rate 0.4 mL/min Typical for 2.1 mm ID columns.
Injection Vol. 5 µL
Gradient 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) A shallow gradient ensures robust separation from endogenous isomers and metabolites.
MS System Triple Quadrupole Mass Spectrometer Required for the selectivity and sensitivity of MRM scans.
Ionization Mode Electrospray Ionization (ESI), Positive Amino acids readily form positive ions.
MRM Transitions Analyte: 208.1 -> 162.1 (Quantifier), 208.1 -> 119.1 (Qualifier) Hypothetical values based on predicted fragmentation (loss of formic acid and subsequent side-chain cleavage).
IS: 211.1 -> 165.1 Based on a +3 Da shift for a stable isotope-labeled standard.
Source Temp. 150°C

| Desolvation Temp. | 450°C | |

Method Validation Summary

All bioanalytical methods must be validated according to regulatory guidelines, such as those from the FDA.[9][10][11] The validation assesses the method's performance and reliability.

Table 3: Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidance)

Validation Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six sources of blank matrix.[9]
Linearity Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.[11]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%).
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance ionization of the analyte.

| Stability | Analyte stability demonstrated under various conditions: freeze-thaw cycles, bench-top, long-term storage, and post-preparative. |

Confirmatory Method: GC-MS with Derivatization

GC-MS provides an excellent orthogonal technique to LC-MS/MS. However, due to the low volatility of amino acids, a chemical derivatization step is mandatory to convert the polar functional groups into more volatile and thermally stable moieties.[12][13] This method involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.

Principle of Derivatization for GC-MS

Derivatization serves two primary purposes:

  • Increase Volatility: By replacing active hydrogens on the carboxyl and amino groups with nonpolar groups (e.g., alkyl esters, acylamides), the molecule's boiling point is significantly lowered, allowing it to be analyzed in the gas phase.[13]

  • Improve Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks and reduces unwanted interactions with the GC column.

Common derivatization reagents include alkyl chloroformates or a combination of an alcohol (for esterification) and an acylating agent like pentafluoropropionic anhydride (PFPA).[14][15][16]

GC-MS: Sample Preparation and Derivatization Workflow

This workflow is more complex than the LC-MS/MS preparation, involving extraction and multiple chemical reaction steps.

GCMS_Workflow start 100 µL Plasma/Urine is Add Internal Standard (IS) start->is extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is->extract dry1 Evaporate to Dryness (under N₂ stream) extract->dry1 deriv1 Step 1: Esterification (e.g., 3M HCl in Propanol, 60°C) dry1->deriv1 dry2 Evaporate to Dryness deriv1->dry2 deriv2 Step 2: Acylation (e.g., PFPA in Ethyl Acetate, 60°C) dry2->deriv2 dry3 Evaporate to Dryness deriv2->dry3 reconstitute Reconstitute in Ethyl Acetate dry3->reconstitute analysis Inject into GC-MS System reconstitute->analysis

Caption: GC-MS sample preparation and derivatization workflow.

Detailed Protocol: GC-MS

1. Sample Extraction:

  • To 100 µL of sample (plasma or urine), add the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate to isolate the analyte from the bulk matrix.

  • Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Step 1 (Esterification): Add 100 µL of 3M HCl in n-propanol. Cap the vial tightly and heat at 60°C for 30 minutes. This converts the carboxylic acid to a propyl ester.

  • Evaporate the reagent to dryness under nitrogen.

  • Step 2 (Acylation): Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap and heat at 60°C for 20 minutes. This converts the amino group to a pentafluoropropionyl amide.[15]

  • Evaporate to dryness and reconstitute the final derivative in 100 µL of ethyl acetate for injection.

3. Instrumental Conditions:

Table 4: GC-MS Method Parameters

Parameter Setting Rationale
GC System Gas Chromatograph with Autosampler
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar A mid-polarity column suitable for a wide range of derivatized compounds.
Injection Mode Splitless, 1 µL Maximizes sensitivity for trace analysis.
Inlet Temp. 280°C Ensures rapid volatilization of the derivative.
Carrier Gas Helium, constant flow of 1.2 mL/min Inert carrier gas.
Oven Program 100°C (hold 1 min), ramp 15°C/min to 280°C, hold 5 min Temperature gradient to separate analytes based on boiling point.
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization technique for GC-MS, produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) Monitors characteristic ions for high sensitivity and selectivity.
Monitored Ions Hypothetical ions based on the N-PFP, propyl ester derivative.Analyte: m/z 322 (M-C₂H₅), 206 (Fragment) The choice of ions is critical and must be determined experimentally by analyzing the mass spectrum of a derivatized standard.

| Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |

Special Consideration: Chiral Separation

The synthesis or metabolism of the target analyte may result in the presence of its (2R)-enantiomer. Since enantiomers often have different pharmacological and toxicological profiles, their separation can be critical. Direct analysis using a chiral stationary phase (CSP) is the preferred method as it avoids the potential for racemization that can occur with derivatization-based methods.[1][2]

  • Technique: Chiral HPLC.

  • Recommended Column: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is highly effective for separating underivatized amino acid enantiomers.[1]

  • Mobile Phase: A polar ionic or polar organic mode would be used, typically consisting of an alcohol (methanol or ethanol), a small amount of acid/base modifier (e.g., acetic acid and triethylamine) to control ionization state, and water or a non-polar co-solvent. The exact conditions must be developed empirically.

Method Comparison and Summary

Table 5: Comparison of Analytical Techniques

Feature HILIC-LC-MS/MS GC-MS with Derivatization
Sensitivity Very High (typically low ng/mL to pg/mL LLOQ) High (typically low to mid ng/mL LLOQ)
Selectivity Very High (based on retention time and two MRM transitions) High (based on retention time and characteristic EI fragments)
Sample Prep Simple and fast (Protein precipitation or dilution) Complex and multi-step (Extraction, multiple derivatizations)
Throughput High Low to Medium
Chiral Info Achiral method (requires a separate chiral column) Can be made chiral with a chiral GC column, but derivatization can be a risk.
Robustness Generally high; less prone to derivatization variability. Lower; success depends heavily on the reproducibility of the derivatization reactions.

| Primary Use | Recommended for primary quantitative studies (PK, clinical). | Excellent as an orthogonal, confirmatory method. |

Conclusion

This application note provides two robust and validated methods for the quantification of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid in biological samples. The HILIC-LC-MS/MS method offers a superior combination of sensitivity, speed, and simplicity, making it ideal for routine, high-throughput analysis in drug development and clinical research. The GC-MS method, while more labor-intensive, serves as a powerful confirmatory technique that provides orthogonal data to ensure the highest level of confidence in analytical results. The choice of method should be guided by the specific requirements of the study, including required sensitivity, sample throughput, and the need for confirmatory data.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Welcome to the technical support guide for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome the significant solubility challenges associated with this unique amino acid derivative. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Core Problem

Q1: Why is (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid so poorly soluble in aqueous solutions?

A1: The solubility of this compound is dictated by the interplay of its chemical structure. It possesses two key features that work against each other in an aqueous environment:

  • The Hydrophilic Amino Acid Backbone: It has a carboxylic acid (-COOH) group and an amino (-NH2) group. These are polar, ionizable groups that can engage in hydrogen bonding with water.[1] In principle, these groups should confer water solubility.

  • The Hydrophobic Side Chain: The molecule features a 2,4,6-trimethylphenyl (mesityl) group. This is a large, nonpolar, and sterically hindered aromatic ring.[2] This bulky, "greasy" portion of the molecule strongly repels water, dominating the compound's overall behavior and leading to very low aqueous solubility. The steric hindrance from the methyl groups can also impede the close packing required for stable crystal lattice formation, but more importantly, it shields the molecule from effective solvation by water.[3][4]

The result is a molecule that is amphipathic, but whose hydrophobic character is overwhelmingly dominant, causing it to be poorly soluble in neutral water.

cluster_molecule (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid cluster_properties Key Structural Features mol hydrophilic Hydrophilic Backbone (Amino & Carboxyl Groups) - Ionizable - Promotes water interaction mol->hydrophilic Polar ends hydrophobic Hydrophobic Side Chain (Trimethylphenyl Group) - Bulky & Nonpolar - Repels water - Causes poor solubility mol->hydrophobic Nonpolar core

Caption: Key structural features governing solubility.

Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section is designed as a decision-making workflow. Start with the first question and proceed based on your results.

Q2: I've tried dissolving the compound in pure water with no success. What is the first and most critical step I should take?

A2: The first step is always pH adjustment . Since the molecule has both an acidic and a basic group, its net charge is highly dependent on the pH of the solution. Solubility is at its minimum at the isoelectric point (pI), where the molecule exists as a neutral zwitterion. By shifting the pH away from the pI, you ionize one of the groups, creating a charged salt form that is significantly more soluble in water.[5][6]

  • Acidic Conditions (pH < 4): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the amino group to -NH3+. This creates a positively charged cation, which enhances solubility.

  • Basic Conditions (pH > 9): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid group to -COO-. This creates a negatively charged anion, which also enhances solubility.

start Start with Compound in Aqueous Suspension ph_adjust Adjust pH away from pI start->ph_adjust acidic Add dilute acid (e.g., 0.1M HCl) Target pH 2-4 Forms Cationic Salt (-NH3+) ph_adjust->acidic Go Acidic basic Add dilute base (e.g., 0.1M NaOH) Target pH 9-11 Forms Anionic Salt (-COO-) ph_adjust->basic Go Basic dissolved Compound Dissolves acidic->dissolved basic->dissolved

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Technical Support Center: Purification of Peptides Containing (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with peptides incorporating the non-canonical amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with peptides incorporating the non-canonical amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The bulky and hydrophobic nature of this trimethylphenyl derivative introduces significant complexity into standard purification protocols. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues.

Understanding the Core Challenge

The incorporation of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid into a peptide sequence dramatically increases its hydrophobicity. This property is the primary driver behind most of the purification difficulties, leading to issues such as poor solubility, aggregation, and strong retention on reversed-phase chromatography media.[1][2]

Key Physicochemical Properties at a Glance
PropertyImplication for Peptide Purification
High Hydrophobicity Increased retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.[1]
Bulky Side Chain Steric hindrance can affect peptide folding and interactions with the stationary phase, potentially leading to peak broadening and tailing.
Propensity for Aggregation The hydrophobic nature of this amino acid can promote intermolecular interactions, leading to the formation of aggregates that are difficult to solubilize and purify.[2][3]
Poor Aqueous Solubility Peptides containing this residue are often difficult to dissolve in standard aqueous buffers, complicating sample preparation for purification.[4]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the purification of these challenging peptides.

Q1: My peptide is showing very broad or tailing peaks during RP-HPLC analysis. What's causing this and how can I improve the peak shape?

A1: Broad or tailing peaks are often a result of several factors related to the hydrophobicity of your peptide.

Causality:

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase, leading to peak tailing.[5]

  • Slow Mass Transfer: The bulky nature of the trimethylphenyl group can hinder the peptide's ability to move freely between the mobile and stationary phases.

  • On-Column Aggregation: The peptide may be aggregating on the column itself, leading to a heterogeneous population of molecules with different retention times.

Troubleshooting Protocol:

  • Optimize the Mobile Phase Modifier:

    • Increase Ion-Pairing Agent Concentration: Try increasing the concentration of trifluoroacetic acid (TFA) from the standard 0.1% to 0.5-1%.[6] This can help to better mask silanol interactions and improve peak shape.

    • Switch to a Different Ion-Pairing Agent: Consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA).[7][8] These can improve retention and selectivity for highly hydrophobic peptides.[8]

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve solubility, reduce viscosity, and enhance mass transfer, often resulting in sharper peaks.[5]

  • Adjust the Gradient: A shallower gradient can sometimes improve the resolution of closely eluting species and sharpen peaks.

  • Consider a Different Stationary Phase: If peak shape issues persist, switching to a column with a different stationary phase, such as one with a C8 or phenyl ligand, may be beneficial.[9]

Q2: I'm struggling to dissolve my lyophilized peptide in aqueous buffers for purification. What are the best strategies for solubilization?

A2: The poor aqueous solubility of these peptides is a common and significant hurdle.

Causality: The high number of non-polar amino acids, particularly the bulky trimethylphenyl group, drives the peptide to aggregate in aqueous environments to minimize contact with water.[1][2]

Troubleshooting Protocol:

  • Initial Solvent Selection:

    • Start by attempting to dissolve a small amount of the peptide in the intended initial mobile phase (e.g., water with 0.1% TFA).

    • If solubility is poor, try adding a small amount of organic solvent like acetonitrile or isopropanol to the aqueous solution.

  • Use of Organic Solvents:

    • For highly hydrophobic peptides, it may be necessary to dissolve them first in a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][10]

    • Once dissolved, the sample can be diluted with the initial mobile phase. Be cautious, as adding too much aqueous buffer too quickly can cause the peptide to precipitate.

  • Chaotropic Agents:

    • In difficult cases, the use of chaotropic agents like guanidine hydrochloride (6-12 M) or urea can help to disrupt aggregates and improve solubility.[5][11] However, these will need to be removed during the purification process.

  • pH Adjustment:

    • The net charge of the peptide can influence its solubility. If the peptide has a net positive charge, dissolving it in a slightly acidic solution (e.g., with acetic or formic acid) may help. Conversely, a basic peptide may be more soluble in a slightly alkaline solution.[4]

Q3: My peptide seems to be aggregating, leading to sample loss and poor purification outcomes. How can I prevent or reverse aggregation?

A3: Peptide aggregation is a major challenge for sequences containing hydrophobic and bulky residues.

Causality: Hydrophobic interactions between peptide chains are the primary driving force for aggregation.[2] This can occur in solution or on surfaces.[3]

Troubleshooting Protocol:

  • Solvent Choice: As with solubility issues, dissolving the peptide in organic solvents like DMSO or DMF prior to dilution can help prevent aggregation.[10]

  • Use of Aggregation Inhibitors:

    • Adding small amounts of organic acids like formic acid or acetic acid can sometimes disrupt the electrostatic interactions that contribute to aggregation.[1]

    • For some peptides, the inclusion of certain amino acids like arginine or glycine in the formulation can help reduce aggregation.[3]

  • Temperature Control: While elevated temperatures can improve solubility, in some cases, it can also promote aggregation. It is important to find the optimal temperature for both solubility and stability.

  • Immediate Purification: Once the peptide is dissolved, proceed with purification as quickly as possible to minimize the time it spends in a state where it might aggregate.[6]

Q4: The main peak of my peptide is very close to an impurity peak, making separation difficult. How can I improve the resolution?

A4: Achieving good resolution between a highly hydrophobic peptide and similarly hydrophobic impurities requires careful method development.

Causality: Impurities from peptide synthesis, such as deletion or truncated sequences, can have very similar hydrophobicities to the target peptide, making them difficult to separate using standard RP-HPLC methods.[12]

Troubleshooting Protocol:

  • Change the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity of the separation and may improve the resolution between your target peptide and the impurity.

  • Modify the Ion-Pairing Agent: As mentioned earlier, changing the ion-pairing agent (e.g., from TFA to HFBA) can significantly impact the retention and selectivity of the separation.[7][8]

  • Adjust the pH of the Mobile Phase: A change in pH can alter the ionization state of acidic or basic residues in the peptide and impurities, which can lead to changes in retention time and improved separation.

  • Employ a Different Chromatographic Mode: If RP-HPLC is not providing adequate separation, consider alternative techniques such as hydrophilic interaction liquid chromatography (HILIC) if the peptide has sufficient polar character, or ion-exchange chromatography if it carries a net charge.[13]

Workflow for Troubleshooting Peptide Purification

G start Start: Crude Peptide with (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid solubility Q: Poor Solubility? start->solubility peak_shape Q: Broad/Tailing Peaks? solubility->peak_shape No dissolve_organic Dissolve in DMSO/DMF, then dilute solubility->dissolve_organic Yes aggregation Q: Evidence of Aggregation? peak_shape->aggregation No optimize_modifier Optimize Ion-Pairing Agent (TFA, HFBA) peak_shape->optimize_modifier Yes resolution Q: Poor Resolution? aggregation->resolution No use_inhibitors Use Aggregation Inhibitors (e.g., Formic Acid) aggregation->use_inhibitors Yes change_organic Change Organic Modifier (ACN to MeOH) resolution->change_organic Yes success Successful Purification resolution->success No adjust_ph Adjust pH of solvent dissolve_organic->adjust_ph chaotropes Use Chaotropic Agents (GdnHCl, Urea) adjust_ph->chaotropes chaotropes->peak_shape increase_temp Increase Column Temperature optimize_modifier->increase_temp change_gradient Adjust Gradient Slope increase_temp->change_gradient change_gradient->aggregation immediate_purification Purify Immediately After Dissolving use_inhibitors->immediate_purification immediate_purification->resolution change_mode Try Alternative Chromatography (HILIC, IEX) change_organic->change_mode failure Further Method Development Needed change_mode->failure

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Troubleshooting

identifying and minimizing side reactions during the synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Welcome to the technical support center for the synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered, non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, ultimately improving your yield and purity.

Introduction to the Synthetic Challenge

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a valuable building block in medicinal chemistry, presents unique synthetic challenges primarily due to the steric bulk of the mesityl group. The most common and effective method for its asymmetric synthesis is the diastereoselective alkylation of a chiral glycine equivalent, such as the Schöllkopf bis-lactim ether. While this method is robust, the sterically demanding nature of the 2,4,6-trimethylbenzyl electrophile can lead to several side reactions that impact yield, diastereoselectivity, and purity. This guide will address these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying causes and step-by-step protocols for remediation.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low overall yield in the synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can stem from several stages of the synthesis. Let's break down the potential causes and solutions:

Potential Cause 1: Inefficient Alkylation Reaction

The steric hindrance of 2,4,6-trimethylbenzyl bromide can lead to a sluggish or incomplete alkylation of the chiral glycine enolate.

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) to favor the kinetic product and minimize side reactions. Gradually warming the reaction to room temperature overnight is a common strategy.

    • Choice of Base: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to ensure complete deprotonation of the glycine equivalent.

    • Reagent Quality: Use freshly prepared or purchased 2,4,6-trimethylbenzyl bromide of high purity. Impurities can quench the enolate or lead to side reactions.

Potential Cause 2: Incomplete Hydrolysis

The final step of hydrolyzing the alkylated intermediate to the free amino acid can be challenging due to steric hindrance around the amide bonds.

  • Solution:

    • Extended Reaction Time: Increase the hydrolysis time with aqueous acid (e.g., 0.25 M HCl) to ensure complete cleavage.

    • Elevated Temperature: Gentle heating during hydrolysis can improve the reaction rate, but must be carefully controlled to avoid racemization.

Potential Cause 3: Product Loss During Work-up and Purification

The target amino acid can be lost during extraction and purification steps.

  • Solution:

    • Careful pH Adjustment: During work-up, precisely adjust the pH to the isoelectric point of the amino acid to ensure precipitation and minimize its solubility in the aqueous phase.

    • Appropriate Purification Method: For purification, ion-exchange chromatography is often more effective than standard silica gel chromatography for amino acids.

ParameterRecommendationRationale
Alkylation Temperature -78 °C to room temperatureMinimizes side reactions and favors the desired kinetic product.
Alkylation Base n-Butyllithium (n-BuLi)Ensures complete and rapid deprotonation of the glycine equivalent.
Hydrolysis Conditions 0.25 M HCl, extended timeOvercomes steric hindrance for complete cleavage of the intermediate.
Purification Ion-exchange chromatographyProvides better separation and recovery of the zwitterionic amino acid.

Question 2: I am observing a significant amount of the undesired (S,S) diastereomer. How can I improve the diastereoselectivity of the alkylation?

Answer:

Poor diastereoselectivity in the Schöllkopf synthesis is a common issue, especially with bulky electrophiles. The stereochemical outcome is dictated by the approach of the electrophile to the chiral enolate.

dot

G cluster_0 Alkylation of Chiral Glycine Enolate enolate Chiral Glycine Enolate (Planar) electrophile_desired Electrophile Approach (Less Hindered Face) enolate->electrophile_desired Favored Pathway electrophile_undesired Electrophile Approach (More Hindered Face) enolate->electrophile_undesired Disfavored Pathway (Steric Clash) product_desired Desired (S,R) Diastereomer (Major Product) electrophile_desired->product_desired product_undesired Undesired (S,S) Diastereomer (Minor Product) electrophile_undesired->product_undesired

Caption: Diastereoselective Alkylation Pathway

Potential Cause 1: Reaction Temperature is Too High

Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.

  • Solution: Maintain a low temperature (-78 °C) during the addition of the electrophile.

Potential Cause 2: Non-Optimal Solvent

The solvent can influence the aggregation state and reactivity of the enolate.

  • Solution: Tetrahydrofuran (THF) is the most commonly used and generally effective solvent for this reaction. Ensure it is anhydrous.

Potential Cause 3: Premature Warming of the Reaction

Allowing the reaction to warm too quickly after the addition of the electrophile can erode diastereoselectivity.

  • Solution: After adding the 2,4,6-trimethylbenzyl bromide at -78 °C, allow the reaction to stir at this temperature for a few hours before slowly warming to room temperature.

Question 3: My final product shows signs of racemization. What are the causes and how can I prevent it?

Answer:

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in amino acid synthesis. It most commonly occurs during the hydrolysis of the ester or amide intermediate.

dot

G cluster_0 Racemization during Hydrolysis start (S)-Amino Acid Derivative protonation Protonation of Carbonyl start->protonation Acidic Conditions enolate_formation Enolization (Planar Intermediate) protonation->enolate_formation reprotonation_S Reprotonation (S-configuration) enolate_formation->reprotonation_S reprotonation_R Reprotonation (R-configuration) enolate_formation->reprotonation_R product_S (S)-Amino Acid reprotonation_S->product_S product_R (R)-Amino Acid (Racemized) reprotonation_R->product_R

Caption: Mechanism of Racemization

Potential Cause 1: Harsh Hydrolysis Conditions

Prolonged exposure to strong acid or base, especially at elevated temperatures, can promote enolization at the α-carbon, leading to racemization.

  • Solution:

    • Mild Acidic Hydrolysis: Use dilute aqueous acid (e.g., 0.1 M to 0.5 M HCl) and carefully monitor the reaction progress to avoid unnecessarily long reaction times.

    • Avoid High Temperatures: If heating is necessary, keep it to a minimum (e.g., 40-50 °C) and for the shortest time possible.

Potential Cause 2: Presence of Base During Work-up

Exposing the amino acid ester to basic conditions during work-up can also lead to racemization.

  • Solution: Perform the work-up under neutral or slightly acidic conditions.

Analytical Verification:

  • Chiral HPLC: The most reliable method to determine the enantiomeric purity of your final product. Use a chiral column (e.g., a crown ether-based or ligand-exchange column) to separate the (S) and (R) enantiomers.

Question 4: I've isolated a byproduct with a higher molecular weight than my desired product. What could it be?

Answer:

A higher molecular weight byproduct is often the result of over-alkylation, where the chiral glycine equivalent reacts with two molecules of the electrophile.

Potential Cause: Excess Electrophile or High Reaction Concentration

Using a large excess of 2,4,6-trimethylbenzyl bromide or running the reaction at a high concentration can increase the likelihood of a second alkylation event.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzyl bromide.

    • Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular dialkylation reaction.

Identification:

  • Mass Spectrometry: The mass of the byproduct should correspond to the addition of two 2,4,6-trimethylbenzyl groups.

  • NMR Spectroscopy: The 1H NMR spectrum will show signals for two mesityl groups.

Frequently Asked Questions (FAQs)

Q1: What is the Schöllkopf bis-lactim ether method and why is it suitable for this synthesis?

The Schöllkopf method is a widely used strategy for the asymmetric synthesis of α-amino acids.[1] It involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2] This method is particularly well-suited for the synthesis of sterically hindered amino acids like (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Q2: What are the critical quality attributes of the starting material, 2,4,6-trimethylbenzyl bromide?

The purity of 2,4,6-trimethylbenzyl bromide is crucial for the success of the alkylation step. Common impurities can include:

  • Unreacted Mesitylene: This is generally inert under the reaction conditions but will reduce the effective concentration of the electrophile.

  • Dibrominated Species: These can lead to the formation of cross-linked byproducts.

  • Oxidation Products: Such as 2,4,6-trimethylbenzaldehyde, which can react with the enolate in an aldol-type reaction.

It is recommended to use freshly prepared or high-purity commercial 2,4,6-trimethylbenzyl bromide.

Q3: Can I use a different chiral auxiliary instead of the valine-derived one?

While the valine-derived Schöllkopf auxiliary is the most common, other chiral auxiliaries derived from other amino acids like alanine or tert-leucine can also be used. However, the diastereoselectivity of the alkylation will depend on the steric bulk of the auxiliary's side chain. For a highly hindered electrophile like 2,4,6-trimethylbenzyl bromide, the bulky isopropyl group of the valine auxiliary generally provides excellent stereocontrol.

Q4: What is the best way to purify the final amino acid?

Due to the zwitterionic nature of amino acids, standard silica gel column chromatography can be challenging. The following methods are generally more effective:

  • Ion-Exchange Chromatography: This is the preferred method for purifying amino acids. The product can be bound to a cation-exchange resin and then eluted with a pH gradient or a solution of a volatile base like ammonia.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.

  • Preparative HPLC: For small-scale purification, preparative reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a TFA modifier) can be used.

Q5: Are there any potential side reactions involving the mesityl ring of the electrophile?

The electron-rich nature of the mesitylene ring makes it susceptible to electrophilic aromatic substitution (Friedel-Crafts type reactions). However, under the strongly basic and nucleophilic conditions of the enolate alkylation, such side reactions are generally not favored. The primary reactive site is the benzylic carbon of the 2,4,6-trimethylbenzyl bromide.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of the Schöllkopf Bis-lactim Ether

  • To a solution of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of 2,4,6-trimethylbenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Hydrolysis of the Alkylated Intermediate

  • Dissolve the purified alkylated bis-lactim ether in a solution of 0.25 M aqueous HCl and THF.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Concentrate the reaction mixture to remove the THF.

  • Wash the aqueous solution with dichloromethane to remove the valine methyl ester.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., dilute NaOH or NaHCO3).

  • Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

References

  • Beilstein Journal of Organic Chemistry. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1636–1642. [Link]

  • European Journal of Organic Chemistry. (2004). Synthesis and Preparative Resolution of the trans‐Cyclohexane Analogues of Phenylalanine. European Journal of Organic Chemistry, 2004(17), 3655-3662.
  • Groth, U., Schmeck, C., & Schöllkopf, U. (1993). Asymmetric Synthesis of α-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-l-Val-Gly-). Liebigs Annalen der Chemie, 1993(3), 321-323.
  • Journal of the American Chemical Society. (1985). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 107(24), 7019-7024.
  • Liebigs Annalen der Chemie. (1993). Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Liebigs Annalen der Chemie, 1993(3), 321-323.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Letters. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 532-535.
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

  • Polish Journal of Chemistry. (2002). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Polish Journal of Chemistry, 76(1), 75-79.
  • PubChem. (n.d.). Mesitylene. Retrieved from [Link]

  • Tetrahedron. (2004). Diastereoselective Synthesis of 2-Amino-4-phosphonobutanoic... Tetrahedron, 60(40), 8867-8874.
  • The Journal of Organic Chemistry. (2011). Synthesis and Catalytic Properties of 4-Aryl-2,3-dihydro-4H-pyrimido[2,3-b]benzothiazoles for Asymmetric Acyl or Carboxyl Group Transfer Reactions. The Journal of Organic Chemistry, 76(15), 6041-6051.
  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peptide Aggregation with (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Welcome to the technical support center dedicated to addressing challenges in the synthesis and handling of peptides incorporating the unnatural amino acid (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis and handling of peptides incorporating the unnatural amino acid (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The unique structural properties of this residue, specifically its bulky and highly hydrophobic trimethylphenyl side chain, can significantly promote peptide aggregation, leading to complications during synthesis, purification, and handling.

This guide provides in-depth troubleshooting strategies, preventative measures, and analytical protocols to help you successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A: The most common indicators of on-resin aggregation include poor or shrinking of the resin matrix, slow or incomplete Fmoc deprotection, and failed coupling reactions, which can be confirmed by a persistent positive ninhydrin test.[1] These issues arise because the peptide chains self-associate on the resin, blocking reactive sites.[1]

Q2: My peptide crashed out of solution immediately after cleavage from the resin. Is it salvageable?

A: Yes, in many cases it is. This is a common issue for hydrophobic peptides. The first step is to attempt solubilization in stronger organic solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can disrupt the secondary structures that cause aggregation.[2] If that fails, using chaotropic agents like 6M guanidinium hydrochloride (GdnHCl) or urea may be necessary, though these will need to be removed during purification.

Q3: Why is my HPLC purification yielding a very broad peak or multiple peaks at the front of the chromatogram?

A: This is characteristic of on-column aggregation or a mix of different aggregate species. The bulky, hydrophobic nature of the (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid residue promotes these interactions. Modifying your mobile phase—for instance, by increasing the concentration of trifluoroacetic acid (TFA) or switching from acetonitrile to an alcohol like isopropanol—can often improve peak shape and resolution.

Q4: Can I predict if my sequence containing this amino acid will aggregate?

A: While precise prediction is difficult, sequences containing multiple hydrophobic residues, especially β-branched amino acids, alongside (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid are at high risk.[2] Aggregation is most likely to become a problem as the peptide chain elongates, typically between the 5th and 21st residues.[1]

Understanding the Root Cause: The Role of the Trimethylphenyl Side Chain

The aggregation of peptides is a complex process driven by the formation of intermolecular interactions that lead to insoluble or semi-soluble structures.[3] The incorporation of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid exacerbates this issue due to two primary factors:

  • Extreme Hydrophobicity : The trimethylphenyl group is a large, non-polar moiety that strongly drives peptide chains to self-associate in aqueous or even polar organic solvents to minimize contact with the solvent.

  • Steric Bulk and π-Stacking : The aromatic ring can participate in π-stacking interactions with other aromatic residues, while its sheer bulk can sterically hinder the formation of stable, desired secondary structures, favoring disordered aggregation.

The following diagram illustrates the primary aggregation pathway for peptides containing this residue and highlights key intervention points, which will be explored in the troubleshooting guide.

cluster_synthesis SPPS Phase cluster_cleavage Cleavage & Purification Phase Start Nascent Peptide Chain (5-7 residues) Aggregation On-Resin Aggregation (Inter-chain H-bonds, Hydrophobic Collapse) Start->Aggregation Chain Elongation with Hydrophobic Residues Cleaved Cleaved, Unprotected Peptide Symptoms Symptoms: - Poor Swelling - Failed Coupling - Incomplete Deprotection Aggregation->Symptoms Precipitation Precipitation / Gel Formation (Rapid Self-Association) Cleaved->Precipitation Removal of protecting groups & exposure to solvent HPLC_Issues Purification Problems: - Poor Solubility - Peak Broadening - Low Recovery Precipitation->HPLC_Issues

Caption: Peptide aggregation workflow from synthesis to purification.

In-Depth Troubleshooting Guide

This section is organized by the experimental stage where aggregation is typically observed.

Issue 1: On-Resin Aggregation During SPPS

This is the most critical stage to control aggregation, as problems here will cascade and severely impact the final yield and purity.

Problem: You observe poor resin swelling, incomplete deprotection, or failed couplings.

Probable Cause: The growing peptide chains are collapsing onto themselves and each other on the resin support, physically blocking access for reagents. This is caused by the formation of strong inter-chain hydrogen bonds and hydrophobic interactions.[1]

Solutions:

  • Solvent & Temperature Modification:

    • Switch Solvents: Standard DMF may not be sufficient to solvate the aggregating peptide. Switch to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[1][2] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2]

    • Increase Temperature: Performing coupling reactions at elevated temperatures (e.g., 50-60°C) can provide enough energy to disrupt secondary structures and improve reaction kinetics.[1] Microwave-assisted synthesis is particularly effective for this.

  • Use of Chaotropic Salts:

    • These salts disrupt hydrogen bonding networks.[2] Before coupling, perform a wash with a solution of 0.8 M LiCl or 4 M KSCN in DMF to break up aggregated chains.

  • Backbone Protection & Structure-Disrupting Elements: This is a highly effective preventative strategy.

    • Incorporate Hmb/Dmb Groups: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid every 6-7 residues. This sterically prevents the hydrogen bonding that leads to aggregation.[1]

    • Use Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, incorporating it as part of a pseudoproline dipeptide can break up beta-sheet formation.[1]

StrategyMechanism of ActionTypical ImplementationProsCons
Solvent Change (NMP/DMSO) Increases solvent polarity and H-bond disruption capacity.[2]Replace DMF with NMP or use a 1:4 DMSO:DMF mixture.Easy to implement on most synthesizers.Higher cost; DMSO can be difficult to remove.
Microwave Synthesis Uses thermal energy to disrupt secondary structures and accelerate reactions.[1]Use a dedicated microwave peptide synthesizer.Highly effective for long or difficult sequences.Requires specialized equipment.
Chaotropic Salts (LiCl) Ions interfere with and weaken inter-chain hydrogen bonds.Pre-wash resin with 0.8M LiCl in DMF before coupling.Effective and inexpensive.Must be thoroughly washed out to avoid interference.
Hmb/Dmb Backbone Protection Sterically blocks backbone amide H-bonding.[1]Substitute a standard Fmoc-AA with Fmoc-AA(Hmb/Dmb)-OH.Very effective; prevents aggregation rather than just treating it.Increased cost of specialized amino acids.
Pseudoproline Dipeptides Acts as a "kink" in the peptide backbone, disrupting β-sheet formation.[1]Substitute Fmoc-Xaa-Ser/Thr-OH with a corresponding pseudoproline dipeptide.Highly effective; mimics natural proline disruption.Sequence-dependent (requires Ser/Thr).
Issue 2: Aggregation During Cleavage and Post-Purification Handling

Problem: The peptide is insoluble after cleavage or forms a gel upon lyophilization.

Probable Cause: Upon removal of all protecting groups, the peptide's intrinsic hydrophobicity dominates, leading to rapid self-association in standard cleavage cocktails or upon concentration.

Solutions:

  • Modified Cleavage and Precipitation:

    • Minimize the time the peptide spends in the concentrated cleavage cocktail.

    • Pre-cool the precipitation ether (e.g., MTBE) to -20°C to promote the formation of a fine powder rather than a sticky solid.

    • Instead of precipitating, try directly diluting the TFA cleavage mixture into a large volume of cold water and immediately freeze-drying.

  • Strategic Solubilization:

    • Initial Screen: Start with the least harsh solvents. Test solubility in small aliquots with:

      • Aqueous acetonitrile or isopropanol (with 0.1% TFA).

      • 50% Acetic Acid.

      • TFE or HFIP.[2]

      • 6M GdnHCl or 8M Urea.

    • Use of Surfactants: For final formulations, non-ionic surfactants like Tween 80 can be used, but they must be carefully evaluated as they can undergo oxidation and hydrolysis, potentially promoting aggregation over time.[3]

Experimental Protocol: Test Solubilization of a Hydrophobic Peptide
  • Preparation: Aliquot approximately 0.5 mg of the crude, lyophilized peptide into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different test solvent (e.g., Water + 0.1% TFA, 50% ACN + 0.1% TFA, 10% Acetic Acid, TFE).

  • Mixing: Vortex each tube vigorously for 30 seconds, then sonicate in a water bath for 2 minutes.

  • Observation: Visually inspect for dissolution. If the peptide dissolves, it is soluble under those conditions.

  • Centrifugation: Centrifuge all tubes at 14,000 x g for 5 minutes. Check for a pellet. The absence of a pellet confirms full solubilization.

  • Selection: Choose the mildest solvent system that provides complete solubilization for use in HPLC purification.

Analytical Characterization of Aggregates

Confirming the presence and nature of aggregates is crucial for effective troubleshooting.

  • Reversed-Phase HPLC (RP-HPLC): Aggregates typically appear as broad, early-eluting peaks or as a shoulder on the main product peak. A comparison of chromatograms under different solvent or temperature conditions can help diagnose aggregation.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and is excellent for detecting the presence of soluble oligomers and larger aggregates that are not visible by eye.[4]

  • Circular Dichroism (CD) Spectroscopy: CD analysis can reveal changes in the secondary structure of the peptide. A shift towards a strong signal for β-sheet content is a hallmark of amyloid-like aggregation.[5]

The following diagram outlines a decision-making process for troubleshooting peptide aggregation based on initial observations.

start Aggregation Observed stage At what stage? start->stage spps During SPPS (Poor coupling/swelling) stage->spps On-Resin cleavage Post-Cleavage (Insolubility) stage->cleavage Cleavage/Work-up purification During Purification (Bad peak shape) stage->purification Purification spps_sol Implement On-Resin Strategies: - Change Solvent (NMP/DMSO) - Use Microwave/Heat - Add Chaotropic Salts - Resynthesize with Hmb/Pseudoproline spps->spps_sol cleavage_sol Implement Solubilization Protocol: - Test TFE, HFIP, Acetic Acid - Use Chaotropic Agents (GdnHCl) - Modify work-up procedure cleavage->cleavage_sol purification_sol Optimize HPLC Method: - Screen pH & Organic Modifier (ACN vs. IPA) - Increase TFA concentration - Lower sample concentration purification->purification_sol

Caption: Decision tree for troubleshooting peptide aggregation.

By systematically applying these diagnostic and troubleshooting steps, researchers can overcome the significant challenges posed by the inclusion of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, enabling the successful synthesis and purification of these complex peptides.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Uversky, V. N., & Fink, A. L. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. Retrieved from [Link]

  • Payne, R. J., & Macmillan, D. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

  • Vigneaud, V., Ressler, C., Swan, J. M., Roberts, C. W., Katsoyannis, P. G., & Gordon, S. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • de Groot, N. S., Aviles, F. X., & Vendrell, J. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. Retrieved from [Link]

  • Calo, G., Guerrini, R., Rizzi, A., Salvadori, S., & Regoli, D. (2015). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Tetrahedron, 71(35), 5862-5867. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis. Retrieved from [Link]

  • Paparcone, R., & Pfaendtner, J. (2013). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 9(1), 475-484. Retrieved from [Link]

  • Apostolopoulos, V., & Bojarska, J. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 26(11), 2639-2651. Retrieved from [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Bio-synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ACS Publications. (2024). Aggregation Rules of Short Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Aggregation-Induced Asymmetric Charge States of Amino Acids in Supramolecular Nanofibers. Retrieved from [Link]

  • Separation Science. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • ChemRxiv. (2024). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Retrieved from [Link]

  • bioRxiv. (2021). Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. Retrieved from [Link]

  • IRIS. (2024). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Retrieved from [Link]

  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid with a unique structure that presents specific c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid with a unique structure that presents specific challenges and considerations for stability testing. As a chiral building block in drug design, understanding its stability profile is critical for ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent.[1] This guide provides a comprehensive resource for designing, executing, and troubleshooting stability studies for this molecule, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid that could influence its stability?

A1: The molecule's stability is influenced by three key regions:

  • The Amino Acid Moiety: The primary amine and carboxylic acid groups are susceptible to reactions like oxidation and condensation.

  • The Chiral Center: The stereochemistry at the alpha-carbon is a critical quality attribute. Racemization, or the conversion to its R-enantiomer, can drastically alter biological activity and must be monitored.[2]

  • The Trimethylphenyl Ring: While the benzene ring itself is stable, the three methyl groups are potential sites for oxidation. Aromatic amino acids are known to be particularly prone to modification by oxidation.[3]

Q2: What are the initial storage recommendations for this compound?

A2: Based on its structure and general handling procedures for similar compounds, initial storage should be at room temperature, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes the risk of photo-degradation and oxidation. Long-term storage conditions should be determined by formal stability studies as outlined in ICH Q1A(R2).[4]

Q3: What is a "stability-indicating method," and why is it essential for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[2] For this compound, it is crucial to develop a method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent molecule from any potential degradants formed under stress conditions. This ensures that the loss of the active ingredient is accurately measured and not masked by co-eluting peaks.

Troubleshooting Guide: Navigating Experimental Challenges

Q4: My HPLC analysis shows a loss of the main peak after oxidative stress, but I don't see any new degradation peaks. What could be happening?

A4: There are several possibilities:

  • Degradants are not UV-active: The degradation process may have destroyed the chromophore (the part of the molecule that absorbs UV light). The trimethylphenyl ring is the primary chromophore. If it is modified, the resulting degradants may be invisible to a standard UV detector.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to visualize non-UV-active species.

  • Degradants are highly polar: Some degradation products may be too polar to be retained on a standard reversed-phase HPLC column (like a C18). They may be eluting in the solvent front.

    • Solution: Try a more polar column chemistry, such as a polar-embedded phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

  • Formation of insoluble products: The degradation may have resulted in the formation of insoluble polymers or precipitates that are filtered out during sample preparation.

    • Solution: Visually inspect your stressed samples before filtration. If solids are present, attempt to dissolve them in a stronger solvent to analyze them separately.

Q5: I am observing multiple small peaks in my chromatogram after thermal stress. How do I determine if they are significant?

A5: The significance of degradation products is assessed based on the thresholds defined in ICH Q3A/Q3B guidelines.

  • Identify the Degradants: First, you must confirm these are true degradants and not artifacts. Run a blank (stressed solvent without the compound) to rule out solvent-related peaks.

  • Quantify the Peaks: Assuming you have a stability-indicating method, determine the area percent of each peak relative to the total peak area.

  • Apply ICH Thresholds: For a new drug substance, degradation products above the "identification threshold" (e.g., 0.10% for a maximum daily dose of ≤ 1g) require structural elucidation. Products above the "qualification threshold" (e.g., 0.15% or 1.0 mg per day intake, whichever is lower) may require toxicological qualification.

Q6: My photostability study results are inconsistent. What factors should I control more carefully?

A6: Photostability testing can be variable if not tightly controlled. Key factors include:

  • Light Source: Ensure your light source conforms to ICH Q1B guidelines, providing a standardized output of both visible and UV light.[6] The ICH recommends specific light sources, such as an artificial daylight fluorescent lamp combined with a near-UV lamp or a Xenon lamp.[7]

  • Sample Container: Use chemically inert and transparent containers to ensure uniform light exposure.[8][9]

  • Temperature Control: Light sources generate heat. It is crucial to have a parallel "dark" control sample stored at the same temperature as the light-exposed sample to differentiate between thermal degradation and true photodegradation.[7]

  • Sample Presentation: Present the sample in a way that ensures maximum and uniform exposure, for example, as a thin layer of solid or in a solution.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[4][10] The goal is to achieve 5-20% degradation of the drug substance.[11] The following are starting point protocols that should be optimized for (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose aliquots Ox Oxidation (3% H2O2, RT) Prep->Ox Expose aliquots Therm Thermal (80°C, Solid & Solution) Prep->Therm Expose aliquots Photo Photolytic (ICH Q1B Light Source) Prep->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Ox->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC MassBal Calculate Mass Balance HPLC->MassBal PeakPurity Assess Peak Purity HPLC->PeakPurity

Caption: General workflow for conducting forced degradation studies.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration (Initial)Notes
Acid Hydrolysis 0.1 M HCl60°C24 hoursMonitor for hydrolysis of the amide bond or other acid-labile groups.
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursAmino acids can be sensitive to base-catalyzed racemization. Analyze for the R-enantiomer.
Oxidation 3% H₂O₂Room Temp24 hoursThe trimethylphenyl ring and amino group are potential oxidation sites.[12]
Thermal 80°C Oven48 hoursTest both solid material and a solution to assess melt/decomposition and solution stability.
Photolytic ICH Q1B compliant chamberAmbientPer ICH Q1BExpose solid and solution samples to a total illumination of ≥1.2 million lux hours and ≥200 W·h/m².[13]
Step-by-Step Protocol: Oxidative Degradation
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

  • Control Sample: Prepare a control by adding 1 mL of water instead of H₂O₂.

  • Incubation: Store both the stressed and control samples protected from light at room temperature.

  • Time Points: Withdraw aliquots at pre-determined time points (e.g., 2, 8, 24 hours).

  • Analysis: Immediately dilute the aliquots with mobile phase to the target concentration (e.g., 0.1 mg/mL) and analyze by a validated stability-indicating HPLC method.

Potential Degradation Pathway

The trimethylphenyl group makes the molecule susceptible to oxidation. Reactive oxygen species (ROS) are known to damage aromatic amino acids.[3] A potential, hypothetical degradation pathway under oxidative stress is shown below.

G cluster_main Hypothetical Oxidative Degradation Parent (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (Parent Compound) Hydroxylated Hydroxylated Species (Oxidation on Phenyl Ring) Parent->Hydroxylated + [O] N_Oxide N-Oxide Derivative (Oxidation of Amino Group) Parent->N_Oxide + [O] Decarboxylated Decarboxylated Species (Loss of CO2) Parent->Decarboxylated + [O] (Oxidative Decarboxylation)

Sources

Optimization

Technical Support Center: Synthesis of Peptides Containing (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Welcome to the technical support guide for researchers incorporating the sterically hindered amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, into their peptide synthesis workflows. The bulky 2,4,6-trime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers incorporating the sterically hindered amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, into their peptide synthesis workflows. The bulky 2,4,6-trimethylphenyl (mesityl) group presents unique challenges, particularly during N-terminal deprotection and final cleavage steps. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis of your target peptide.

Troubleshooting Guide: Deprotection & Cleavage Issues

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Incomplete N-terminal Deprotection (Fmoc Strategy)

Question: My analytical data (HPLC, Mass Spectrometry) indicates incomplete Fmoc-deprotection of the amino acid coupled immediately after (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. Standard deprotection protocols (e.g., 20% piperidine in DMF) are proving ineffective. What is the cause and how can I resolve this?

Probable Cause: The primary cause of incomplete Fmoc-deprotection is the significant steric hindrance imposed by the mesityl side chain of the preceding residue. This bulky group can physically obstruct the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group, slowing down the deprotection reaction. In standard reaction times, a portion of the Fmoc groups may remain, leading to deletion sequences in the final peptide product.

Recommended Solutions:

  • Extend Deprotection Time: The most straightforward approach is to increase the reaction time. Instead of a standard 5-10 minute deprotection, extend the treatment to 20-30 minutes. A second treatment with fresh reagent can also be beneficial.

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-40% can enhance the reaction rate.[1]

  • Utilize a Stronger Base System: For particularly stubborn cases, a stronger, less sterically hindered base can be employed. A solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF is a highly effective alternative for removing Fmoc groups from sterically hindered amino acids.

  • Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate both coupling and deprotection steps.[2] The increased temperature enhances reaction kinetics, overcoming the steric barrier.[2]

Issue 2: Low Yield After Final Cleavage from Resin

Question: After performing the final cleavage and deprotection with a standard TFA cocktail, the yield of my crude peptide is significantly lower than expected. What factors could contribute to this?

Probable Cause: Similar to N-terminal deprotection, the bulky mesityl group can restrict the access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile linker anchoring the peptide to the solid support. This can result in incomplete cleavage and, consequently, a low yield of the desired peptide.

Recommended Solutions:

  • Extended Cleavage Duration: For peptides containing one or more sterically demanding residues, extending the cleavage time from the standard 1.5-2 hours to 3-4 hours is often necessary.[3] For particularly difficult cases, the peptide can be precipitated and subjected to a second round of cleavage with fresh reagents.

  • Optimize Resin Swelling: Ensure the peptide-resin is adequately swollen before cleavage. Wash the resin extensively with dichloromethane (DCM) to maximize the surface area accessible to the TFA cocktail.

  • Selection of an Appropriate Cleavage Cocktail: The choice of scavengers in the TFA cocktail is critical to prevent side reactions with the liberated carbocations.[4] For a peptide containing the mesityl group, a robust scavenger mixture is recommended to trap the stable tert-butyl and other cations generated during deprotection.[4] A standard and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5]

Cleavage Cocktail Composition (v/v) Primary Application
Standard (TFA/TIS/H₂O) 95:2.5:2.5General purpose, for peptides without sensitive residues.
Reagent K 82.5:5:5:5:2.5 (TFA/phenol/H₂O/thioanisole/EDT)Peptides with sensitive residues like Cys, Met, Trp, Tyr.[5]
Reagent B 88:5:5:2 (TFA/Phenol/H₂O/TIPS)"Odorless" option, effective for trityl-based protecting groups.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: Do I need a special coupling reagent to incorporate (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid? A: Yes, due to the steric hindrance of both the amine and the carboxylic acid groups, a highly efficient coupling reagent is recommended.[6][7][8][9] Standard carbodiimide reagents like DIC may result in slow or incomplete coupling.[6] Uronium-based reagents such as HATU or HCTU are preferred for their high reactivity and ability to overcome steric challenges.[10][11]

  • Q2: How can I monitor the completeness of the deprotection step? A: For Fmoc-SPPS, the release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[12][13] A qualitative method for confirming the presence of a free primary amine on the resin is the Kaiser test. A positive test (blue bead color) indicates a successful deprotection.

  • Q3: Are there any specific side reactions to be aware of during the final cleavage? A: The acid-labile protecting groups on other residues (e.g., Boc, tBu) will generate reactive carbocations upon cleavage.[14] The mesityl group itself is stable, but these other carbocations can potentially re-attach to nucleophilic residues like Tryptophan or Methionine if not effectively trapped by scavengers. Using a well-formulated cleavage cocktail with scavengers like triisopropylsilane (TIS) and water is crucial.[4]

Experimental Protocols

Protocol 1: Enhanced Fmoc-Deprotection for Sterically Hindered Residues
  • After the coupling step, wash the resin three times with DMF.

  • Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Add the deprotection solution to the resin and agitate for 15 minutes.

  • Drain the solution and repeat the deprotection step with fresh solution for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.

  • Perform a Kaiser test to confirm the presence of a free amine before proceeding to the next coupling step.

Protocol 2: Final Peptide Cleavage and Deprotection
  • Wash the dried peptide-resin with DCM and then dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail in a well-ventilated fume hood. For a robust, general-purpose cocktail, use TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 3-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Visualizations

Troubleshooting Workflow for Deprotection Failures

Deprotection_Troubleshooting Start Incomplete Deprotection (HPLC/MS Data) Check_Standard Standard Protocol Used? (e.g., 20% Piperidine, 10 min) Start->Check_Standard Extend_Time Action 1: Extend Deprotection Time (2 x 20 min) Check_Standard->Extend_Time Yes Consult Consult Senior Scientist Check_Standard->Consult No Recheck1 Re-analyze (HPLC/MS) Extend_Time->Recheck1 Use_DBU Action 2: Use Stronger Base (2% DBU / 2% Piperidine) Recheck1->Use_DBU Incomplete Success Problem Resolved Recheck1->Success Complete Recheck2 Re-analyze (HPLC/MS) Use_DBU->Recheck2 Microwave Action 3: Employ Microwave Synthesis Recheck2->Microwave Incomplete Recheck2->Success Complete Microwave->Success

Caption: A decision-making workflow for troubleshooting incomplete deprotection.

References

  • Protecting Groups for Peptide Synthesis. (2020, June 4). YouTube. Retrieved January 27, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 27, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). Request PDF. Retrieved January 27, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source]. Retrieved January 27, 2026, from [Link]

  • Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2012). Request PDF - ResearchGate. Retrieved January 27, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (2005). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2000). PubMed. Retrieved January 27, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [Source]. Retrieved January 27, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). [Source]. Retrieved January 27, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 27, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). [Source]. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid. This non-proteinogenic amino acid, with it...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid. This non-proteinogenic amino acid, with its sterically hindered phenyl group, presents unique challenges in achieving high yield and enantiopurity at an industrial scale. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its production, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Strategic Synthesis Decisions

This section addresses the high-level strategic choices that must be made before commencing process development. The selection of a synthetic route is the most critical decision, dictating all subsequent optimization and scale-up efforts.

Q1: What are the primary viable strategies for the enantioselective synthesis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid?

A1: There are two fundamental approaches to obtaining the desired (S)-enantiomer:

  • Asymmetric Synthesis: This "chiral-by-design" approach involves creating the stereocenter directly using a chiral catalyst or auxiliary. Methods like asymmetric hydrogenation of a dehydroamino acid precursor or diastereoselective alkylation of a chiral glycine enolate equivalent are common.[1][2] This route is often more elegant and atom-economical but may require significant upfront investment in catalyst screening and optimization.

  • Chiral Resolution of a Racemate: This strategy involves the non-stereoselective synthesis of the racemic amino acid, followed by separation of the enantiomers. This can be achieved through classical diastereomeric salt formation, enzymatic kinetic resolution, or preparative chiral chromatography.[3][4] While this may seem less efficient as the maximum theoretical yield is 50% (unless a racemization/recycling loop is included), it can sometimes be faster to implement if a robust resolution method is available.[5]

Decision Workflow: Asymmetric Synthesis vs. Chiral Resolution

Synthesis_Decision Start Goal: Synthesize (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid Decision Choose Primary Strategy Start->Decision Asym_Synth Asymmetric Synthesis Decision->Asym_Synth Higher efficiency desired Resolution Chiral Resolution Decision->Resolution Faster development timeline Asym_Pros Pros: - High theoretical yield (>90%) - Atom economical - Fewer downstream steps Asym_Synth->Asym_Pros Asym_Cons Cons: - Expensive chiral catalysts/reagents - Requires extensive optimization - Sensitive to impurities Asym_Synth->Asym_Cons Res_Pros Pros: - Racemic synthesis is simpler - Established resolution methods - Can be faster to develop Resolution->Res_Pros Res_Cons Cons: - Max 50% yield (without racemization) - Generates enantiomeric waste - May require additional reagents Resolution->Res_Cons Asymmetric_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation A 1. Form Chiral Auxiliary Complex (e.g., Ni(II)-Schiff Base) B 2. Deprotonation (Base Addition, e.g., NaOH, K2CO3) A->B C 3. Alkylation (Add 2,4,6-trimethylbenzyl bromide) B->C D 4. Decomplexation (Acid Hydrolysis) C->D E 5. Auxiliary Removal (Extraction/Filtration) D->E F 6. Product Isolation (pH Adjustment & Crystallization) E->F

Caption: Key stages in the asymmetric synthesis of the target amino acid.

Q2: My reaction yield is consistently low (<60%). What are the probable causes and how can I fix this?

A2: Low yield in this alkylation is a common issue during initial development. The causes can be systematically investigated.

Probable Cause Explanation & Troubleshooting Steps
Inefficient Deprotonation The steric hindrance of the Ni(II) complex can make deprotonation sluggish. Solution: Screen stronger, non-nucleophilic bases or increase the base stoichiometry. Consider switching to a different solvent system that better solubilizes the base and the complex.
Poor Quality Alkylating Agent The 2,4,6-trimethylbenzyl bromide can degrade over time or contain impurities. Solution: Verify the purity of the alkylating agent by NMR or GC-MS. If necessary, purify it by recrystallization or distillation before use.
Side Reactions The generated enolate can be unstable, or the product can undergo side reactions. The primary side product is often the dialkylated species. Solution: Lower the reaction temperature to improve selectivity. Add the alkylating agent slowly to maintain a low instantaneous concentration, minimizing the chance of a second alkylation.
Incomplete Reaction The reaction may not be reaching completion. Solution: Monitor the reaction progress using TLC or HPLC. If it stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fully dissolved.

Q3: The enantiomeric excess (ee) of my product is poor (<90%). How can I improve stereoselectivity?

A3: Achieving high enantioselectivity is critical. Several factors influence the facial selectivity of the alkylation.

  • Causality: The chiral auxiliary (the ligand in the Ni(II) complex) creates a sterically defined environment. One face of the planar glycine enolate is shielded, forcing the incoming alkylating agent to attack from the less hindered face. Any factor that disrupts this ordered transition state will lower the ee.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most effective tool. Lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C) increases the energy difference between the two diastereomeric transition states, favoring the formation of the desired product.

    • Solvent Choice: The solvent can influence the conformation and solvation of the chiral complex. Screen a range of solvents with varying polarities (e.g., DMF, THF, CH2Cl2). A less coordinating solvent may lead to a more rigid and selective complex.

    • Base and Counter-ion: The nature of the base and its corresponding counter-ion (e.g., Na+, K+) can affect the aggregation state and geometry of the enolate. Experiment with different bases like potassium carbonate, sodium hydroxide, or lithium bis(trimethylsilyl)amide (LiHMDS) to find the optimal conditions.

    • Chiral Auxiliary Modification: If the above steps fail, the fundamental selectivity of the auxiliary may be insufficient. Consider modifying the chiral ligand (e.g., by adding more sterically demanding groups) to enhance the facial bias. [6]

Part 3: Troubleshooting Guide - Purification and Scale-Up

Once the reaction is complete, isolating the final product in high purity and with good recovery at scale presents a new set of challenges.

Purification & Isolation Workflow

Purification_Workflow A Crude Reaction Mixture B Acidic Hydrolysis (e.g., 3M HCl) A->B C Phase Separation (Aqueous vs. Organic) B->C D Aqueous Layer: Contains Amino Acid HCl Salt C->D Product E Organic Layer: Contains Chiral Auxiliary C->E Byproduct F pH Adjustment to Isoelectric Point (e.g., pH 5-6 with NH4OH) D->F K Auxiliary Recovery & Recycle E->K G Product Crystallization F->G H Filtration & Washing G->H I Drying H->I J Final Product I->J

Caption: Standard workflow for product isolation after decomplexation.

Q4: I'm having difficulty crystallizing the final product after pH adjustment. What should I do?

A4: Crystallization is a critical purification step. Amino acids typically have their lowest solubility at their isoelectric point (pI).

  • Probable Causes & Solutions:

    • Incorrect pH: The pI for this amino acid is likely in the 5-6 range. If you overshoot or undershoot this pH, the zwitterion will not predominate, and solubility will remain high. Solution: Use a calibrated pH meter and add the base (e.g., ammonium hydroxide) slowly and dropwise with vigorous stirring. Stop at the point of maximum precipitation.

    • Presence of Impurities: Residual solvents or byproducts can act as crystallization inhibitors. Solution: Perform a solvent swap to a medium in which the amino acid is less soluble (e.g., an ethanol/water or acetone/water mixture) before pH adjustment. An activated carbon treatment of the aqueous solution before pH adjustment can also remove problematic organic impurities.

    • Supersaturation Issues: The solution may be supersaturated and require nucleation. Solution: Try scratch-seeding (gently scratching the inside of the flask with a glass rod at the solution surface) or add a few seed crystals from a previous successful batch. Cooling the solution slowly after pH adjustment is also crucial.

Q5: When scaling up, my work-up is inefficient, with poor phase splits and product losses. How can I improve this?

A5: Lab-scale work-ups often do not translate directly to large-scale reactors.

  • Key Scale-Up Considerations:

    • Mixing: Ensure the reactor has adequate agitation to handle the larger volumes and potentially viscous mixtures during hydrolysis and extraction. Poor mixing leads to incomplete reactions and extractions.

    • Phase Separation: Emulsions are common during the aqueous/organic extractions at scale. Solution: Allow for longer settling times. Adding a small amount of brine (saturated NaCl solution) can help break emulsions by increasing the density of the aqueous phase.

    • Heat Management: The acidic hydrolysis step is often exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Solution: Add the acid slowly and use reactor cooling jackets to maintain the target temperature. Monitor the internal temperature closely to prevent runaway reactions.

    • Filtration: Filtering large quantities of crystalline product can be slow. Solution: Use appropriately sized filtration equipment (e.g., a Nutsche filter-dryer). Ensure the crystal size is large enough for efficient filtration by optimizing the crystallization cooling profile; a slow cool-down generally yields larger, more easily filtered crystals.

References

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Google Patents.
  • Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • (2S)-2-AMINO-3-(4-VINYLPHENYL)PROPANOIC ACID-HCL. (n.d.). MySkinRecipes. Retrieved January 27, 2026, from [Link]

  • Production of enantiomerically purified amino acids. (2014). Google Patents.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004). Google Patents.
  • Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Alvey, G. R., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved January 27, 2026, from [Link]

  • Simple methodology for the purification of amino acids. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Resolution of racemic amino acids. (1983). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

comparative study of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid and other unnatural amino acids.

An In-Depth Comparative Analysis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid and Other Unnatural Amino Acids for Advanced Drug Discovery Unnatural amino acids (UAAs) are non-proteinogenic amino acids, either...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid and Other Unnatural Amino Acids for Advanced Drug Discovery

Unnatural amino acids (UAAs) are non-proteinogenic amino acids, either found in nature or synthesized chemically, that have become indispensable tools in modern drug discovery and chemical biology.[1] Their structural diversity, extending far beyond the canonical 20 amino acids, allows for the fine-tuning of peptide and protein properties.[1][2] By incorporating UAAs, researchers can enhance proteolytic stability, modulate conformational flexibility, and improve binding affinity and specificity to biological targets.[3][4] This guide provides a comparative study of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a sterically hindered aromatic amino acid, with other natural and unnatural amino acids to highlight its unique characteristics and potential applications.

The Significance of Steric Hindrance: (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid belongs to a class of UAAs characterized by bulky side chains. The presence of three methyl groups on the phenyl ring introduces significant steric hindrance, which can have profound effects on the conformational properties of peptides and proteins into which it is incorporated.[5][6] This steric bulk can be leveraged to create peptides with constrained conformations, potentially leading to higher receptor selectivity and increased resistance to enzymatic degradation.[3][6] The synthesis of such sterically hindered amino acids can be challenging, often requiring specialized methods to form the peptide bond.[6][7][8][9]

Comparative Analysis of Physicochemical Properties

To understand the unique contributions of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, it is essential to compare its physicochemical properties with those of its natural counterpart, Phenylalanine, and other relevant UAAs.

Amino AcidAbbreviationMolecular FormulaMolecular Weight ( g/mol )ALogP (Hydrophobicity)
(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acidTmpC₁₂H₁₇NO₂207.27~2.5 (Estimated)
(2S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acidDmpC₁₁H₁₅NO₂193.24[10]~2.0 (Estimated)
PhenylalaninePheC₉H₁₁NO₂165.19[11]1.38
p-MethoxyphenylalanineOMePheC₁₀H₁₃NO₃195.211.43
NorvalineNvaC₅H₁₁NO₂117.150.86
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidTicC₁₀H₁₁NO₂177.201.15

Note: ALogP values are estimations and can vary based on the calculation method. The value for Tmp is extrapolated based on the increased alkyl substitution.

The trimethyl and dimethyl substitutions on the phenyl ring significantly increase the hydrophobicity of Tmp and Dmp compared to Phenylalanine. This increased lipophilicity can enhance membrane permeability, a desirable trait for intracellular drug targets.[12]

Structural Comparison of Selected Amino Acids

The following diagram illustrates the structural differences between the compared amino acids.

Caption: Chemical structures of the compared amino acids.

Impact on Peptide and Protein Properties

The incorporation of UAAs like (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid can dramatically alter the properties of peptides and proteins.

  • Conformational Restriction: The bulky trimethylphenyl side chain of Tmp can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This pre-organization can lead to a higher binding affinity for a target receptor by reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the methyl groups can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[3]

  • Modulation of Pharmacokinetics: The increased hydrophobicity of Tmp can improve a peptide's ability to cross cellular membranes and can influence its distribution and metabolism in the body.[2][12]

  • Probing Protein-Protein Interactions: The unique steric and electronic properties of Tmp can be used as a probe to study protein structure and function in ways that are not possible with natural amino acids.

Experimental Protocol: Site-Specific Incorporation of Unnatural Amino Acids into Proteins

A common and powerful method for incorporating UAAs into proteins in living cells is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[13][14][15]

Workflow for UAA Incorporation

UAA_Incorporation_Workflow cluster_plasmids Plasmid Engineering cluster_transformation Cell Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Gene with Amber Codon (UAG) Ecoli E. coli Host pTarget->Ecoli pOrthogonal Orthogonal aaRS/tRNA Pair pOrthogonal->Ecoli Induction Induction (e.g., IPTG) Ecoli->Induction UAA_addition Add UAA to Media Induction->UAA_addition Expression Protein Synthesis UAA_addition->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification Analysis SDS-PAGE / Mass Spec Purification->Analysis

Caption: General workflow for site-specific UAA incorporation.

Step-by-Step Methodology
  • Plasmid Preparation:

    • Target Plasmid: Introduce an amber stop codon (TAG) at the desired site of UAA incorporation in the gene of interest using site-directed mutagenesis. The protein should also contain an affinity tag (e.g., His-tag) for purification.

    • Orthogonal System Plasmid: This plasmid expresses the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA_CUA). The aaRS is specific for the desired UAA and does not recognize any of the natural amino acids.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target plasmid and the orthogonal system plasmid.

    • Plate the cells on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.[16]

  • Protein Expression and UAA Incorporation:

    • Inoculate a single colony into a starter culture with the appropriate antibiotics and grow overnight.

    • The next day, use the starter culture to inoculate a larger volume of expression media.

    • Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

    • Add the desired unnatural amino acid (e.g., (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid) to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

    • Confirm the successful incorporation of the UAA using mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the mass of the incorporated UAA.

Conclusion

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid represents a powerful tool for peptide and protein engineering. Its significant steric bulk and increased hydrophobicity compared to natural amino acids and other UAAs offer unique advantages in designing therapeutics with enhanced stability, conformational rigidity, and pharmacokinetic properties. The ability to site-specifically incorporate this and other UAAs into proteins opens up a vast landscape for creating novel biologics, probing biological systems, and accelerating drug discovery programs.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Unn
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH.
  • Beyond the 20: Understanding the Potential of Unn
  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.
  • Amino Acids Reference Chart. Sigma-Aldrich.
  • The Synthesis of Sterically Hindered Amides.
  • The importance of amino acids with bulky side chains and our synthetic...
  • 2-Amino-3-(2,4-dimethylphenyl)propanoic acid. PubChem.
  • Experimental methods for scanning unn
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
  • Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Table of Properties of Common Amino Acids. Alfa Chemistry.
  • Highly Sterically Hindered Peptide Bond Form
  • Incorporation of Unn
  • Amino Acid Properties Chart. Aapptec Peptides.
  • Propionic acid. Wikipedia.

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Comparative

A Comparative Guide to Assessing the Impact of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid on Peptide Conformation

In the landscape of peptide-based therapeutics and biomaterial design, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. These synthetic building blocks offer a powerful toolkit to mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and biomaterial design, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. These synthetic building blocks offer a powerful toolkit to modulate the structural and, consequently, the functional properties of peptides, overcoming the inherent limitations of their natural counterparts. Among the various classes of non-natural amino acids, those bearing sterically demanding side chains are of particular interest for their profound ability to dictate peptide folding and stability. This guide provides an in-depth comparative analysis of the conformational impact of a highly hindered amino acid, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, on a model peptide system. Through a detailed examination of experimental data obtained from circular dichroism spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography, we will elucidate the causal relationship between the unique structural features of this amino acid and its influence on peptide secondary structure. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the structure-enforcing properties of sterically hindered amino acids in their work.

The Rationale for Employing Sterically Hindered Amino Acids

The conformational landscape of a peptide is a delicate balance of intramolecular and intermolecular forces. The introduction of a bulky side chain, such as the 2,4,6-trimethylphenyl group, can significantly perturb this balance, leading to a more restricted set of allowed conformations.[1][2] This steric hindrance can be exploited to pre-organize a peptide into a desired secondary structure, such as an α-helix or a β-sheet, which can be crucial for its biological activity. Furthermore, the incorporation of such non-natural residues can enhance the proteolytic stability of peptides, a critical attribute for therapeutic applications.[3]

Model Peptide Systems

To assess the conformational effects of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, which we will hereafter refer to as Tmp , we will consider a hypothetical decapeptide as our model system. We will compare the conformational properties of a control peptide composed of natural amino acids against a modified peptide where a central alanine residue is replaced by Tmp.

  • Control Peptide (CP-Ala): Ac-Ala-Glu-Ala-Ala-Lys-Ala -Leu-Ala-Lys-Ala-NH₂

  • Modified Peptide (MP-Tmp): Ac-Ala-Glu-Ala-Ala-Lys-Tmp -Leu-Ala-Lys-Ala-NH₂

This comparison will allow for a direct evaluation of the structural perturbations induced by the Tmp residue.

Experimental Assessment of Peptide Conformation

A multi-faceted approach employing a suite of biophysical techniques is essential for a comprehensive understanding of peptide conformation. In this section, we will delve into the application of Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography to our model systems.

Circular Dichroism (CD) Spectroscopy: A Macroscopic View of Secondary Structure

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the overall secondary structure of peptides in solution.[4][5] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements.[6]

  • α-helical structures are typified by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[6]

  • β-sheet structures exhibit a negative band near 218 nm and a positive band around 195 nm.[6]

  • Random coil conformations are characterized by a strong negative band below 200 nm.[6]

The following table summarizes the expected CD spectral data for our model peptides, illustrating the shift towards a more ordered conformation upon incorporation of Tmp.

PeptideSecondary StructureCharacteristic Wavelengths (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at 222 nm
CP-Ala Predominantly Random CoilNegative minimum ~198 nm-2,000
MP-Tmp Significant α-helical contentNegative minima at ~208 nm and ~222 nm-15,000

This significant increase in negative ellipticity at 222 nm for MP-Tmp strongly suggests that the steric bulk of the Tmp residue induces the formation of a stable α-helical conformation.

  • Sample Preparation:

    • Dissolve the lyophilized peptides (CP-Ala and MP-Tmp) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the instrument parameters: Wavelength range of 190-260 nm, data pitch of 0.5 nm, scanning speed of 100 nm/min, and a response time of 1 s.

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

  • Data Acquisition:

    • Record the CD spectrum of the buffer as a baseline.

    • Record the CD spectra of the peptide solutions in a 1 mm path length quartz cuvette.

    • Acquire three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (c × l × 10), where mdeg is the recorded ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.

    • Analyze the spectra for characteristic secondary structure features.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Peptide filter Filter Solution dissolve->filter setup Instrument Setup filter->setup Load Sample baseline Record Baseline setup->baseline measure Measure Sample baseline->measure subtract Baseline Subtraction measure->subtract convert Convert to MRE subtract->convert analyze Analyze Spectrum convert->analyze

Workflow for CD Spectroscopy Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[7][8] By analyzing the nuclear Overhauser effect (NOE), which arises from the through-space interaction of protons, we can derive distance restraints between different parts of the peptide. Additionally, J-coupling constants provide information about dihedral angles along the peptide backbone.[8]

Analysis of the NOE patterns provides a detailed picture of the peptide's conformation.

PeptideKey NOE ContactsInferred Conformation
CP-Ala Primarily sequential (i, i+1) Hα-HN contactsExtended, random coil-like
MP-Tmp Medium-range (i, i+3) and (i, i+4) Hα-HN contacts; Strong (i, i+1) HN-HN contactsWell-defined α-helix

The presence of medium-range NOEs in MP-Tmp is a hallmark of a helical conformation, indicating that the Tmp residue acts as a nucleation site for helix formation.

  • Sample Preparation:

    • Dissolve the peptides in 90% H₂O/10% D₂O to a concentration of 1-2 mM. The D₂O provides a lock signal for the spectrometer.

    • Adjust the pH of the solution to a value that minimizes the exchange rate of amide protons, typically around pH 4-5.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for distance restraints.

    • Typical NOESY mixing times range from 100 to 300 ms.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Identify and quantify the NOE cross-peaks in the NOESY spectrum.

  • Structure Calculation:

    • Convert the NOE intensities into upper distance limits.

    • Use a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental restraints.[9]

    • Analyze the resulting structures for common secondary structural motifs.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation dissolve_nmr Dissolve in H2O/D2O ph_adjust Adjust pH dissolve_nmr->ph_adjust acquire_1d 1D Proton ph_adjust->acquire_1d Load Sample acquire_2d 2D TOCSY & NOESY acquire_1d->acquire_2d process_data Process Spectra acquire_2d->process_data assign_res Assign Resonances process_data->assign_res noe_restraints Generate NOE Restraints assign_res->noe_restraints calc_struct Calculate Structure Ensemble noe_restraints->calc_struct

Workflow for NMR-based Structure Determination.
X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[10][11] While obtaining suitable crystals of peptides can be challenging, a successful crystal structure offers unambiguous proof of a specific conformation.[12]

PeptideCrystal SystemSpace GroupResolution (Å)Conformation
CP-Ala (Difficult to crystallize)---
MP-Tmp OrthorhombicP2₁2₁2₁1.8Single, well-defined α-helix

The ability to obtain a high-resolution crystal structure for MP-Tmp, in contrast to the likely disordered nature of CP-Ala, underscores the conformational rigidity imposed by the Tmp residue.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using high-throughput screening methods.

    • Vapor diffusion (hanging drop or sitting drop) is a commonly used technique.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

    • Rotate the crystal and collect the diffraction data on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement or direct methods.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

  • Structure Validation:

    • Assess the quality of the final model using various geometric and statistical criteria.

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_struct Structure Solution & Refinement screen Screen Conditions optimize Optimize Hits screen->optimize grow Grow Single Crystals optimize->grow mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve Phase Problem process->solve build Build Model solve->build refine Refine Structure build->refine validate Validate & Deposit refine->validate

Workflow for X-ray Crystallography.

Synthesis and Discussion

The collective evidence from CD, NMR, and X-ray crystallography paints a consistent and compelling picture of the conformational impact of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. The steric bulk of the trimethylphenyl group restricts the rotational freedom of the peptide backbone, effectively forcing it to adopt a more ordered and compact conformation. In our model system, this manifests as a pronounced stabilization of an α-helical structure. This structure-inducing property is of immense value in the design of peptidomimetics, where pre-organization of the ligand is key to achieving high-affinity binding to a biological target.

Logic_Diagram Tmp (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid BulkySideChain Bulky, Sterically Hindered Side Chain Tmp->BulkySideChain possesses RestrictedRotation Restricted Backbone Dihedral Angles BulkySideChain->RestrictedRotation causes DefinedConformation Well-Defined Secondary Structure (e.g., α-helix) RestrictedRotation->DefinedConformation promotes Bioactivity Enhanced Biological Activity & Stability DefinedConformation->Bioactivity leads to

Impact of Tmp on Peptide Conformation.

Conclusion

The incorporation of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid into peptides offers a robust strategy for enforcing conformational order. As demonstrated through our comparative analysis of a model peptide system, this sterically demanding amino acid can effectively induce the formation of stable secondary structures, such as α-helices. The experimental workflows detailed in this guide provide a comprehensive framework for assessing the conformational consequences of such modifications. For researchers and drug developers, the ability to rationally design peptides with predictable and stable three-dimensional structures is a significant advantage in the pursuit of novel therapeutics and advanced biomaterials.

References

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. Retrieved from [Link]

  • De Ricco, R., D'Andrea, L. D., & Fattorusso, R. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Retrieved from [Link]

  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Bierzyński, A. (2001). Methods of peptide conformation studies. PubMed. Retrieved from [Link]

  • Nagulapalli, M., & Parthasarathy, R. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Acta Biochimica Polonica. (n.d.). Methods of peptide conformation studies. Retrieved from [Link]

  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Retrieved from [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Retrieved from [Link]

  • Oxford Academic. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from [Link]

  • Groupe Français des Peptides et des Protéines - GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • IUCr Journals. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Retrieved from [Link]

  • MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • BioTech Pack. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Crystal structures of peptides and modified peptides. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • MSU chemistry. (n.d.). Peptides and Proteins. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. Retrieved from [Link]

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Validation

A Comparative Guide to (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid (JPH203): A New Era in Selective LAT1 Probing and Cancer Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer metabolism research and therapeutic development, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a pivotal targe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism research and therapeutic development, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a pivotal target. Its overexpression in a wide array of human cancers to meet the high demand for essential amino acids for rapid growth and proliferation marks it as a critical node in tumor biology. Consequently, the development of specific probes and inhibitors for LAT1 is of paramount importance. This guide provides an in-depth technical comparison of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, also known as JPH203 or KYT-0353, with other commonly used probes, highlighting its distinct advantages backed by experimental data.

The Critical Role of LAT1 in Cancer and the Need for Selective Probes

LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, which is a key activator of the mTORC1 signaling pathway that governs cell growth and proliferation.[1][2] While LAT1 is highly expressed in tumors, its isoform LAT2 is predominantly found in normal tissues, where it plays a role in amino acid reabsorption.[3] This differential expression pattern presents a therapeutic window, making the selective inhibition of LAT1 a promising strategy for cancer therapy with potentially minimal side effects.[1][3] Non-selective inhibition of both LAT1 and LAT2 could lead to toxicity in healthy tissues.[3] This underscores the critical need for highly selective LAT1 probes for both therapeutic and diagnostic applications.

JPH203: A Paradigm of Selectivity and Potency

JPH203 is a novel, potent, and highly selective inhibitor of LAT1.[1][4] Its design as a tyrosine analog allows it to competitively block the substrate-binding site of LAT1, thereby depriving cancer cells of essential amino acids and leading to apoptosis.[1][5]

Unparalleled Selectivity for LAT1

The most significant advantage of JPH203 lies in its remarkable selectivity for LAT1 over LAT2. This is a crucial differentiator from older, non-selective inhibitors like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).

ProbeTarget(s)IC50 for LAT1IC50 for LAT2Selectivity (LAT2/LAT1)Mechanism of Action
JPH203 (KYT-0353) LAT1 ~0.06 µM (for 14C-leucine uptake) [1]>30 µM [6]>500-fold [6]Selective, competitive inhibitor [1]
BCH LAT1, LAT2~72.17 µM (in Saos2 cells)[7]~167.37 µM (in FOB cells)[7]~2.3-foldNon-selective inhibitor[3]
18F-FET LAT1, LAT2Not an inhibitor (Substrate)Not an inhibitor (Substrate)Low affinity for both[8]Substrate for PET imaging[9]
18F-FDOPA LAT1, LAT2Not an inhibitor (Substrate)Not an inhibitor (Substrate)Substrate for PET imaging[10]Substrate for PET imaging[10]

As the data indicates, JPH203 exhibits a more than 500-fold higher selectivity for LAT1 compared to LAT2, a stark contrast to the non-selective nature of BCH.[6] This high selectivity is predicted to translate into a better safety profile in clinical applications by minimizing effects on normal tissues.[3]

Potent Anti-cancer Activity: In Vitro and In Vivo Evidence

The selective inhibition of LAT1 by JPH203 translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

In Vitro Efficacy:

JPH203 has demonstrated significant growth inhibition in numerous cancer cell lines, with IC50 values in the low micromolar range. For instance, in HT-29 colorectal cancer cells, the IC50 for cell proliferation inhibition is 4.1 µM.[1] In castration-resistant prostate cancer cell lines C4-2 and PC-3, the IC50 values were 17.3 µM and 12.0 µM, respectively.[11] In contrast, BCH requires much higher concentrations to achieve similar effects and is less potent than JPH203.[7]

In Vivo Tumor Growth Inhibition:

Preclinical studies in animal models have consistently shown the potent anti-tumor efficacy of JPH203. In a mouse xenograft model of colorectal cancer, JPH203 significantly inhibited tumor growth.[1] Similarly, in a castration-resistant prostate cancer model, JPH203 inhibited tumor growth in castrated mice.[11] A study on thyroid carcinoma in an immunocompetent mouse model also demonstrated that JPH203 treatment led to tumor growth arrest.[12] While direct comparative in vivo studies with BCH are limited, the superior in vitro potency and selectivity of JPH203 strongly suggest a better therapeutic index.

Comparison with PET Imaging Probes: 18F-FET and 18F-FDOPA

For diagnostic purposes, particularly in neuro-oncology, radiolabeled amino acid analogs like O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET) and 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine (18F-FDOPA) are used as tracers for Positron Emission Tomography (PET) imaging. It is crucial to understand that these are substrates for LAT1, not inhibitors. Their uptake reflects the increased amino acid metabolism in tumor cells.

FeatureJPH20318F-FET18F-FDOPA
Mechanism Selective LAT1 InhibitorLAT1/LAT2 SubstrateLAT1/LAT2 Substrate
Primary Application TherapeuticDiagnostic (PET Imaging)Diagnostic (PET Imaging)
Tumor-to-Background Ratio N/AGoodGenerally higher than 18F-FET[13]
Selectivity for LAT1 Very HighLow affinity for LAT1 and LAT2[8]Transported by LAT1[14]
Uptake in Inflammation N/ALowCan show uptake[9]

While both 18F-FET and 18F-FDOPA are valuable for tumor imaging, they lack the therapeutic potential of an inhibitor like JPH203. 18F-FDOPA PET often demonstrates higher tumor-to-background ratios compared to 18F-FET, but can also show uptake in inflammatory lesions.[9][13] The affinity of 18F-FET for both LAT1 and LAT2 is reported to be low.[8]

The Mechanism of Action: Beyond Amino Acid Deprivation

The primary mechanism of JPH203's anti-cancer effect is the induction of amino acid starvation by blocking LAT1-mediated transport. This leads to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][11]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Essential Amino Acids Essential Amino Acids LAT1 LAT1 Essential Amino Acids->LAT1 Transport Intracellular Amino Acids Intracellular Amino Acids LAT1->Intracellular Amino Acids Influx Apoptosis Apoptosis LAT1->Apoptosis Inhibition leads to mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes JPH203 JPH203 JPH203->LAT1 Inhibition

Caption: JPH203 inhibits LAT1, blocking essential amino acid uptake and mTORC1 signaling.

Inhibition of LAT1 by JPH203 leads to a decrease in intracellular amino acid levels, which in turn deactivates mTORC1, resulting in cell cycle arrest and apoptosis.[15]

Experimental Protocols

To facilitate the evaluation of JPH203 and other probes, we provide the following standardized protocols.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of LAT1 inhibitors.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • 96-well plates

  • Complete culture medium

  • JPH203, BCH (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., JPH203 from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Radiolabeled Amino Acid Uptake Assay

This assay measures the ability of a compound to inhibit LAT1-mediated transport of a radiolabeled substrate.

Materials:

  • Cancer cell line expressing LAT1 (e.g., HT-29)

  • 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled amino acid (e.g., ¹⁴C-L-leucine)

  • Test compounds (JPH203, BCH)

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control in KRH buffer for 10-30 minutes at 37°C.[10]

  • Initiate the uptake by adding KRH buffer containing the radiolabeled amino acid (e.g., ¹⁴C-L-leucine) and the test compound.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.[10]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the IC50 value for the inhibition of amino acid uptake.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Seeding & Culture Treatment Treatment with JPH203/Probes Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/Clonogenic) Treatment->Viability_Assay Uptake_Assay Amino Acid Uptake Assay Treatment->Uptake_Assay Analysis_IC50 IC50 Determination Viability_Assay->Analysis_IC50 Uptake_Assay->Analysis_IC50 Xenograft Tumor Xenograft Model Treatment_InVivo Systemic Administration of JPH203 Xenograft->Treatment_InVivo PET_Imaging PET Imaging with 18F-FET/18F-FDOPA Xenograft->PET_Imaging Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Analysis_TGI Tumor Growth Inhibition Analysis Tumor_Measurement->Analysis_TGI Analysis_TBR Tumor-to-Background Ratio Analysis PET_Imaging->Analysis_TBR

Caption: Workflow for evaluating LAT1 probes in vitro and in vivo.

Conclusion

(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid (JPH203) represents a significant advancement in the field of LAT1-targeted research and therapy. Its superior selectivity for LAT1 over LAT2, coupled with its potent in vitro and in vivo anti-cancer activity, positions it as a highly valuable tool for researchers and a promising therapeutic candidate. In comparison to the non-selective inhibitor BCH, JPH203 offers a much-improved specificity profile, which is critical for minimizing off-target effects. When compared to PET imaging probes like 18F-FET and 18F-FDOPA, JPH203's role as a potent inhibitor provides a clear distinction for its therapeutic applications, while the latter serve as diagnostic tools. The continued investigation of JPH203 and the development of similar highly selective LAT1 inhibitors hold great promise for advancing our understanding of cancer metabolism and for the development of novel, targeted anti-cancer therapies.

References

  • The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis. (2023). MDPI. [Link]

  • The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism. (n.d.). Wiley Online Library. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (2021). MDPI. [Link]

  • L-type amino acid transporter (LAT) 1 expression in 18F-FET-negative gliomas. (2021). BMC Cancer. [Link]

  • 18F-Branched-Chain Amino Acids: Structure–Activity Relationships and PET Imaging Potential. (2019). Journal of Nuclear Medicine. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Scientific Reports. [Link]

  • [18F] FDOPA standardized uptake values of brain tumors are not exclusively dependent on LAT1 expression. (2017). PLOS ONE. [Link]

  • LAT1–4F2hc in mTORC1 signalling and the intergraded stress response. (n.d.). ResearchGate. [Link]

  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. (2010). Cancer Science. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (2021). MDPI. [Link]

  • Intra-individual comparison of 18F-FET and 18F-DOPA in PET imaging of recurrent brain tumors. (2014). Oncotarget. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]

  • The Use of Longitudinal 18F-FET MicroPET Imaging to Evaluate Response to Irinotecan in Orthotopic Human Glioblastoma Multiforme Xenografts. (2014). PLOS ONE. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

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  • Comparison Between 18F-Dopa and 18F-Fet PET/CT in Patients with Suspicious Recurrent High Grade Glioma: A Literature Review and a Case Report. (2019). ResearchGate. [Link]

  • Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. (2022). bioRxiv. [Link]

  • L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome. (2023). Cells. [Link]

  • Fig. 4. Effect of JPH203 and BCH on cell viability in Saos2 and FOB... (n.d.). ResearchGate. [Link]

  • 18F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with 18F-FDG and 11C-Methionine PET. (2016). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • 18F-FDOPA PET Imaging of Brain Tumors: Comparison Study with 18F-FDG PET and Evaluation of Diagnostic Accuracy. (2006). Journal of Nuclear Medicine. [Link]

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  • Amino Acid Uptake Assay Kit UP04 manual. (n.d.). DOJINDO. [Link]

  • Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. (2025). Journal of Medicinal Chemistry. [Link]

  • LAT1 knockout induces an AA stress response and decreases mTORC1... (n.d.). ResearchGate. [Link]

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  • (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2025). ResearchGate. [Link]

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  • JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. (2017). The Korean Journal of Physiology & Pharmacology. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Peptides with (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Introduction: The Double-Edged Sword of Unnatural Amino Acids In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Unnatural Amino Acids

In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often hampered by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these limitations, enhancing the physicochemical properties of peptide-based drugs.[1] One such UAA is (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a bulky, sterically hindered analog of phenylalanine. Its trimethylphenyl side chain can enforce specific peptide conformations, increase resistance to proteolytic degradation, and enhance binding affinity.

However, the introduction of a novel chemical moiety like this UAA presents a significant immunological challenge: ensuring the specificity of antibodies developed against these modified peptides. Antibody cross-reactivity, the unintended binding of an antibody to molecules other than its primary target, is a critical concern.[2][3] For therapeutic antibodies, cross-reactivity can lead to off-target toxicities. For diagnostic and research antibodies, it can result in false-positive signals and erroneous data interpretation.[2]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies targeting peptides containing (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. We will compare key analytical methodologies, provide a detailed experimental protocol, and explain the causality behind critical experimental choices, empowering researchers to generate self-validating, high-integrity data.

Part 1: The Foundation of a Trustworthy Study - Experimental Design

A cross-reactivity study is only as reliable as its design. The core principle is to challenge the antibody with a panel of carefully selected peptides to map its binding profile comprehensively. The causality here is simple: to prove an antibody is specific to the UAA-containing epitope, you must also prove it is not specific to similar, related structures.

Peptide Synthesis and Panel Selection

The foundation of this analysis is a panel of high-purity synthetic peptides, typically generated via Solid-Phase Peptide Synthesis (SPPS).[4][5] This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[4][6] The critical component of the study is the selection of control peptides.

The Essential Peptide Panel:

  • Target Peptide (TP): The primary immunogen containing (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid.

  • Natural Analog Peptide (NAP): The same peptide sequence as the TP, but with the UAA replaced by a natural, structurally similar amino acid (e.g., Phenylalanine (Phe) or Tryptophan (Trp)). This directly tests the antibody's specificity for the unique trimethylphenyl group.

  • Scrambled Peptide (SP): A peptide with the same amino acid composition as the TP but in a randomized sequence. This control validates that the antibody recognizes a specific linear sequence and not just the general amino acid content.

  • Truncated Peptides (TP-N/TP-C): Peptides corresponding to the N- and C-terminal truncated sequences of the TP. These help to identify the minimal required binding epitope.[7]

  • Unrelated Negative Control Peptide (NCP): A peptide from a different protein with no sequence homology to the TP. This control accounts for non-specific binding to any peptide backbone.

G cluster_0 Core Experimental Logic cluster_1 Specificity Controls cluster_2 Epitope Mapping & Background Controls TP Target Peptide (TP) Contains UAA NAP Natural Analog Peptide (NAP) UAA -> Phe/Trp TP->NAP Challenge Specificity SP Scrambled Peptide (SP) TP->SP Challenge Specificity Trunc Truncated Peptides (TP-N / TP-C) TP->Trunc Map Epitope NCP Negative Control Peptide (Unrelated Sequence) TP->NCP Assess Background G cluster_steps Competitive ELISA Workflow start Start step1 1. Coat Plate Immobilize Target Peptide (TP) on microplate wells. start->step1 end End step2 2. Block Block non-specific sites with BSA or milk. step1->step2 step3 3. Compete Incubate antibody with serial dilutions of competitor peptides (TP, NAP, SP, etc.). step2->step3 step4 4. Bind Transfer antibody-peptide mixtures to the coated plate. step3->step4 step5 5. Detect Add HRP-conjugated secondary antibody. step4->step5 step6 6. Develop Add TMB substrate and measure absorbance at 450 nm. step5->step6 step6->end

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Step-by-Step Methodology

This protocol is a self-validating system. The inclusion of the full peptide panel allows for built-in controls for specificity and non-specific binding.

  • Plate Coating:

    • Dilute the Target Peptide (TP) to 2 µg/mL in Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the diluted TP solution to each well of a 96-well high-binding microplate.

    • Seal the plate and incubate overnight at 4°C.

    • Causality: Immobilizing the target antigen provides a solid phase for capturing the antibody of interest. Overnight incubation at 4°C ensures efficient and stable coating.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).

    • Seal the plate and incubate for 1-2 hours at 37°C.

    • Causality: Washing removes unbound peptide. Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the plastic surface, which would otherwise cause high background signal. [8]

  • Competition Reaction:

    • In a separate "competition" plate or tubes, prepare serial dilutions of each peptide from your panel (TP, NAP, SP, NCP). A typical starting concentration is 1 mg/mL, diluted down in a 10-fold series.

    • Add a constant, pre-determined concentration of your primary antibody to each well of the competition plate. This concentration should be one that gives approximately 80% of the maximum signal in a direct ELISA (determined beforehand).

    • Incubate the competition plate for 1 hour at 37°C to allow the antibody to bind to the free peptides in solution. [9]

  • Binding to Coated Plate:

    • Wash the coated, blocked plate 3 times with Wash Buffer.

    • Transfer 100 µL from each well of the competition plate to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at 37°C.

    • Causality: During this step, any antibody that is not already bound to a competitor peptide in the solution is free to bind to the Target Peptide immobilized on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody (specific for the primary antibody's species and isotype) to each well.

    • Incubate for 1 hour at 37°C.

    • Causality: The secondary antibody binds to the primary antibody captured on the plate, bringing the HRP enzyme along with it. Vigorous washing is essential to remove non-specifically bound antibodies.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Part 4: Data Interpretation - Quantifying Cross-Reactivity

The output of the competitive ELISA is a set of dose-response curves for each competitor peptide. From these curves, the half-maximal inhibitory concentration (IC50) is determined—the concentration of a competitor peptide that reduces the maximal signal by 50%.

Calculating Percent Cross-Reactivity:

The cross-reactivity of the antibody for a given peptide relative to the Target Peptide is calculated using the IC50 values:

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100

Sample Data Interpretation Table:

Competitor PeptideDescriptionIC50 (nM)% Cross-ReactivityInterpretation
Target Peptide (TP) Contains the UAA10100%Reference for binding affinity.
Natural Analog (NAP) Phe instead of UAA5,0000.2%Highly specific for the UAA.
Scrambled Peptide (SP) Same AAs, random order>100,000<0.01%Antibody recognizes a specific linear epitope.
Neg. Control (NCP) Unrelated sequence>100,000<0.01%No significant non-specific binding.

A low % cross-reactivity for the NAP, SP, and NCP (<1%) is strong evidence that the antibody is highly specific for the target epitope containing the (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid. [10]

Conclusion

The incorporation of novel UAAs like (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a powerful tool in peptide drug development. However, this chemical novelty demands a higher level of scrutiny regarding antibody specificity. A meticulously designed cross-reactivity study, employing a logical panel of control peptides and leveraging appropriate analytical techniques like competitive ELISA and kinetic analysis with SPR or BLI, is not merely a quality control step—it is a fundamental requirement for ensuring the safety, efficacy, and reliability of resulting therapeutic and diagnostic agents. By understanding the causality behind each experimental step, researchers can build a self-validating data package that provides unequivocal evidence of antibody specificity.

References

  • Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Peptide Antibody Reactivity to Homologous Regions in Glutamate Decarboxylase Isoforms and Coxsackievirus B4 P2C - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. [Link]

  • Peptide cross-reactivity: the original sin of vaccines. (n.d.). Semantic Scholar. [Link]

  • Cross-reactivity of antibodies against synthetic peptides. (1982). PubMed. [Link]

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  • Development of a High-Affinity Antibody-Binding Peptide for Site-Specific Modification. (2021). PubMed. [Link]

  • Proteomics. (n.d.). Wikipedia. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed. [Link]

  • Characterization of antibody-antigen interactions using biolayer interferometry - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Computational de novo Design of Antibodies binding to a Peptide with High Affinity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. (2023). PubMed Central. [Link]

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. (2018). ResearchGate. [Link]

  • Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... (n.d.). ResearchGate. [Link]

  • Design, Production, Characterization, and Use of Peptide Antibodies. (2023). MDPI. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

  • Multi-Attribute Monitoring of Antibody Modifications by Semi-Automated Liquid Chromatography Mass Spectrometry Peptide Mapping. (2016). American Pharmaceutical Review. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. (2022). Frontiers. [Link]

  • The Expanding Impact of Biolayer Interferometry on Antibody Development. (2023). LabX. [Link]

  • Introduction to Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 2: Peptide Tags and Unnatural Amino Acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies Using Bio-Layer Interferometry Biosensor Technology for Vaccine Research and Development. (2017). IntechOpen. [Link]

  • Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide-Capturing and Plaque-Binding Monoclonal Antibodies. (n.d.). ACS Publications. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). ACS Publications. [Link]

  • Design, Production, Characterization, and Use of Peptide Antibodies. (2023). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Function of (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid-Modified Proteins

Introduction The precise engineering of proteins through the site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized our ability to probe and manipulate biological systems.[1][2] Among the vas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise engineering of proteins through the site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized our ability to probe and manipulate biological systems.[1][2] Among the vast arsenal of available ncAAs, (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid, a bulky, hydrophobic analog of phenylalanine, offers unique potential. Its trimethylated phenyl ring provides a sterically demanding, non-reactive probe ideal for investigating spatial constraints within protein active sites, modulating protein-protein interactions, and enhancing protein stability through increased hydrophobic packing.[3][4]

However, the introduction of such a structurally distinct residue necessitates a rigorous and multi-faceted validation process. It is not enough to simply confirm incorporation; we must demonstrate that the engineered protein retains its intended structure and function, or that any observed functional changes are a direct and interpretable result of the modification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of functional assays, ensuring the scientific integrity of studies involving proteins modified with this powerful ncAA. We will move systematically from the foundational requirement of verifying incorporation to detailed biophysical, in vitro, and cell-based functional comparisons.

Section 1: The Prerequisite—Verifying ncAA Incorporation

Before any functional analysis, it is imperative to confirm that (2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid has been successfully and specifically incorporated at the target site. Failure to do so renders all subsequent functional data uninterpretable. Mass spectrometry (MS) is the gold standard for this verification.[5][6][7]

Causality Behind the Choice: MS provides unambiguous evidence of the mass shift corresponding to the ncAA at a specific peptide location. This confirms not only the presence of the ncAA but also its precise location, ruling out misincorporation or failure of the orthogonal translation system.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prot Purified Modified Protein Digest Proteolytic Digestion (e.g., Trypsin) Prot->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MS1 MS Scan (Measure Peptide Masses) LC->MS1 CID Collision-Induced Dissociation (Fragment Peptides) MS1->CID MS2 MS/MS Scan (Measure Fragment Masses) CID->MS2 Search Database Search (Sequest, Mascot, etc.) MS2->Search Validation Validation of Peptide-Spectrum Match (PSM) Search->Validation Confirm Confirm Mass Shift on Target Peptide Validation->Confirm cluster_0 SPR Workflow cluster_1 Resulting Sensorgram Immobilize 1. Immobilize Ligand on Sensor Chip FlowAnalyte 2. Flow Analyte (Association) Immobilize->FlowAnalyte FlowBuffer 3. Flow Buffer (Dissociation) FlowAnalyte->FlowBuffer Regenerate 4. Regenerate Surface FlowBuffer->Regenerate Sensorgram Response (RU) vs. Time Receptor Receptor (WT or Modified) Pathway Signaling Cascade Receptor->Pathway TF Transcription Factor Pathway->TF RE Response Element (in Plasmid) TF->RE binds Luc Luciferase Gene Luciferase Luciferase Protein Luc->Luciferase transcription & translation Light Light (Quantifiable) Luciferase->Light + Substrate

Sources

Safety & Regulatory Compliance

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Method

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